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N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride Documentation Hub

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  • Product: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride
  • CAS: 2230911-87-0

Core Science & Biosynthesis

Foundational

N1,N1-Dimethylcyclobutane-1,3-diamine Dihydrochloride: A Conformational Bioisostere in Modern Medicinal Chemistry

Executive Summary As the pharmaceutical industry tackles increasingly complex biological targets, the reliance on flat, sp2 -hybridized molecules has given way to three-dimensional, sp3 -rich architectures. N1,N1-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry tackles increasingly complex biological targets, the reliance on flat, sp2 -hybridized molecules has given way to three-dimensional, sp3 -rich architectures. N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride has emerged as a privileged building block in this paradigm shift. By serving as a conformationally restricted bioisostere for highly flexible linear diamines and piperazines, this cyclobutane derivative allows drug discovery teams to precisely control exit vectors, reduce entropic penalties upon target binding, and dramatically improve pharmacokinetic (PK) profiles.

This technical guide explores the physicochemical properties, mechanistic rationale, and validated handling protocols for integrating this critical diamine into targeted therapeutics.

Physicochemical & Structural Properties

Free diamines of low molecular weight are notoriously difficult to handle; they are often volatile, highly hygroscopic, and susceptible to rapid air oxidation. Supplying N1,N1-dimethylcyclobutane-1,3-diamine as a dihydrochloride salt is a deliberate chemical choice. The salt form ensures bench stability, prevents amine degradation, and allows for precise stoichiometric weighing during high-throughput parallel synthesis .

Table 1: Key Physicochemical Parameters
ParameterSpecification
Chemical Name N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride
CAS Registry Numbers 1229625-44-8 (Unspecified), 2242491-39-8 (cis), 2230911-87-0 (trans)
Molecular Formula C₆H₁₄N₂ · 2HCl
Molecular Weight 187.11 g/mol
Physical State Solid (Powder)
Purity ≥97%
Storage Conditions Room temperature to 4°C (vendor-dependent), inert atmosphere
GHS Hazard Codes H302, H315, H319, H332, H335

Mechanistic Rationale: The Power of Bioisosterism

In early-stage drug design, piperazine rings and linear diamines are frequently utilized to solubilize molecules and interact with acidic residues in target binding pockets. However, these motifs carry significant liabilities:

  • Metabolic Vulnerability: The exposed α -carbons of piperazine are prime targets for Cytochrome P450 (CYP) mediated oxidation, leading to high human liver microsome (HLM) clearance.

  • Off-Target Toxicity: The basicity and flexibility of piperazines often lead to unintended hERG channel blockade (cardiotoxicity).

Substituting these flexible motifs with N1,N1-dimethylcyclobutane-1,3-diamine provides a dual advantage. First, the steric bulk of the cyclobutane ring and the N,N-dimethylation physically shield the amine from enzymatic degradation. Second, the rigid cyclobutane core locks the molecule into a specific conformation. Because the molecule does not need to "freeze" out of multiple flexible states to enter a binding pocket, the entropic penalty of binding is minimized , directly translating to enhanced target affinity.

BioisostericRationale A Flexible Diamine / Piperazine Motif B High Entropic Penalty & Metabolic Liability A->B Leads to C N1,N1-Dimethylcyclobutane- 1,3-diamine A->C Bioisosteric Replacement D Conformational Rigidity & Precise Vector Control C->D Provides E Improved PK/PD Profile (e.g., Target Selectivity) D->E Results in

Caption: Logical pathway of bioisosteric replacement from flexible amines to cyclobutane diamines.

Applications in Targeted Therapeutics

The strategic application of specific stereoisomers (cis vs. trans) of this diamine has led to significant breakthroughs in medicinal chemistry:

Kinase Inhibitors (JAK1 & CDK9)

During the optimization of JAK1 inhibitors for autoimmune diseases, researchers discovered that replacing the 3-aminopiperidine group of tofacitinib with a cis-1,3-cyclobutane diamine linker yielded exceptional results. This substitution not only maintained low nanomolar potency but dramatically improved selectivity across the JAK family, ultimately contributing to the discovery of highly selective clinical candidates like PF-04965842 (Abrocitinib) .

Conversely, in the oncology space, the trans-isomer was critical in the discovery of KB-0742, an orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9) used for treating MYC-dependent cancers. The trans-geometry provided the exact spatial projection required to engage the CDK9 hinge region while avoiding steric clashes that would otherwise reduce selectivity .

Phosphodiesterase (PDE) Inhibitors

In the pursuit of PDE10A inhibitors for neurological disorders, the replacement of a central phenyl ring with a cyclobutane diamine core significantly improved both the permeability and the metabolic stability of the lead compounds, overcoming the poor oral bioavailability (10% F) that plagued earlier benzimidazole derivatives .

Experimental Methodology: Self-Validating Coupling Protocol

When utilizing N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig cross-coupling, the primary failure point in many laboratories is the inadequate liberation of the free amine. The following protocol is designed with built-in causality and self-validation steps to ensure high-yield coupling.

Step-by-Step SₙAr Workflow

Objective: Coupling the diamine to a generic heteroaryl chloride (e.g., a pyrimidine scaffold).

  • Reagent Preparation: Suspend the heteroaryl chloride (1.0 eq) and N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

    • Causality: Polar aprotic solvents like NMP are mandatory as they stabilize the highly polar Meisenheimer complex transition state during SₙAr.

  • Salt Neutralization (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (4.0 - 5.0 eq) dropwise at room temperature.

    • Causality: Because the reagent is a dihydrochloride salt, 2.0 equivalents of base are consumed instantly just to liberate the nucleophilic free amine. The remaining 2.0–3.0 equivalents act as an acid scavenger for the HCl generated during the substitution, preventing product inhibition.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 6 hours under a nitrogen atmosphere.

    • Causality: The cyclobutane amine is sterically hindered. Thermal energy is required to overcome the activation barrier that would otherwise stall the reaction at room temperature.

  • Self-Validation Check (LC-MS): Quench a 5 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS.

    • Validation Logic: The protocol validates itself through mass-shift and retention time. The polar diamine elutes early; the successful coupling product is highly lipophilic and elutes late. If the starting material mass persists without product formation, it unambiguously proves that Step 2 (base liberation) was insufficient, prompting the immediate addition of 1.0 eq more DIPEA.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash strips away the DIPEA·HCl salts and any unreacted polar diamine, isolating the target intermediate in the organic phase for subsequent flash chromatography.

ExperimentalWorkflow Step1 1. Salt Neutralization (DIPEA in Polar Aprotic Solvent) Step2 2. Electrophile Addition (Aryl/Heteroaryl Halide) Step1->Step2 Step3 3. Thermal Activation (90°C, Inert Atmosphere) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 Wash to Remove Salts) Step3->Step4 Step5 5. LC-MS Validation & Chromatographic Purification Step4->Step5

Caption: Step-by-step SₙAr coupling workflow for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

References

  • Thorarensen, A., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • Freeman, D. B., et al. "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Chen, A., et al. "Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)." ACS Medicinal Chemistry Letters, 2015. Available at:[Link]

Exploratory

CAS registry number and physical properties of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, a diamine building block with pote...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, a diamine building block with potential applications in medicinal chemistry and materials science. This document consolidates its known physical and chemical properties, safety information, and offers insights into its structural characteristics. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides valuable context through data on analogous structures and general principles of cyclobutane chemistry.

Chemical Identity and Physical Properties

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a white solid organic compound. As a dihydrochloride salt, it is expected to have improved stability and solubility in aqueous media compared to its free base form.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Registry Number 1229625-44-8[1][2]
Molecular Formula C6H16Cl2N2[1]
Molecular Weight 187.11 g/mol [1]
Synonyms N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride[1]
Physical Form Solid[3]
Storage Conditions Store at room temperature, keep dry and cool.[1]

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride relies on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, this section outlines the expected spectral characteristics based on its structure and data from related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the dimethylamino protons, the methine protons on the cyclobutane ring, and the methylene protons of the ring. The chemical shifts and coupling constants will be influenced by the stereochemistry (cis/trans) of the substituents on the cyclobutane ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons of the dimethylamino group and the carbons of the cyclobutane ring. The chemical shifts of the ring carbons will provide information about the substitution pattern.

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching and bending vibrations from the ammonium salt, C-H stretching and bending vibrations from the alkyl groups and the cyclobutane ring, and C-N stretching vibrations.

2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the free base form of the molecule. The molecular ion peak would correspond to the free diamine (C6H14N2).

Synthesis and Chemical Reactivity

A detailed experimental protocol for the synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is not explicitly described in the available literature. However, general synthetic strategies for related cyclobutane diamines often involve multi-step sequences. A plausible synthetic approach could involve the formation of a cyclobutane ring with appropriate functional groups that can be converted to the diamine.

The reactivity of this compound is primarily dictated by the two amine groups. The tertiary amine is nucleophilic, while the primary amine can undergo a wide range of reactions common to primary amines, making it a versatile building block for further chemical modifications. The dihydrochloride salt form enhances its stability and handling properties.

Applications in Research and Development

Diamine scaffolds are of significant interest in drug discovery and development due to their ability to interact with various biological targets. The rigid cyclobutane core of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride introduces conformational constraint, which can be advantageous in designing molecules with high specificity and potency.

Potential areas of application include:

  • Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The diamine functionality can serve as a key pharmacophore for interacting with targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Materials Science: As a monomer or cross-linking agent in the synthesis of polymers with specific thermal and mechanical properties.

Safety and Handling

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is classified as a skin and eye irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

Recommended Handling Procedures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a tightly sealed container in a dry and cool place.

Conclusion

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a chemical building block with potential for a range of scientific applications. This guide has summarized the currently available information regarding its chemical and physical properties. Further experimental investigation is required to fully characterize this compound and explore its utility in drug discovery and materials science.

References

  • N,N'-Dimethyl-1,3-propanediamine - Safety D
  • 1229625-44-8 | N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. ChemScene.
  • 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride — Chemical Substance Inform
  • N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. Kemix Pty Ltd.
  • N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. Sapphire Bioscience.
  • N1,N1-Dimethylpropane-1,3-diamine dihydrochloride | 52198-63-7. MilliporeSigma.
  • CAS 111-33-1: N,N′-Dimethyl-1,3-propanediamine. CymitQuimica.
  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2025-11-10).
  • N1,N1-Dimethylpropane-1,3-diamine dihydrochloride, 98%. Lab-Chemicals.Com.
  • what are the chemical properties of N,N-Dimethyl-1,3-propanediamine. Benchchem.
  • Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides.
  • FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan.
  • CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously | Request PDF.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2026-01-02).
  • N,N'-Dimethyl-1,3-propanediamine | 111-33-1. ChemicalBook. (2026-01-13).
  • N,N-Dimethyl-1,3-propanediamine Dihydrochloride — Chemical Substance Inform
  • Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N. Girolami Group Website - Illinois.
  • 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane : r/chemistry. Reddit. (2018-02-27).
  • 1,3-Propanediamine, N,N-dimethyl-. the NIST WebBook.
  • 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. the NIST WebBook.
  • α-Copaene. the NIST WebBook.
  • Substance 864962: MLS000042579.
  • UCSD/CCMS - Spectrum Library. GNPS. (2021-05-21).
  • and 4-acetylpyridine: crystal and molecular structure of 3-formylpyridine semicarbazone. PubMed. (2001-08-15).
  • Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS.
  • N1,N1-Dimethylbenzene-1,3-diamine--hydrogen chloride (1/1). PubChem.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. (2024-09-02).
  • C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes. (2026-03-16).
  • N1-phenylcyclobutane-1,3-diamine hydrochloride (C10H14N2). PubChemLite.
  • DIMETHYLTIN DICHLORIDE(753-73-1) IR Spectrum. ChemicalBook.
  • 1,3-Diaminopropane(109-76-2) 13C NMR spectrum. ChemicalBook.
  • Interpreting the 13 C 1 H NMR spectrum of 1,3-dimethylbenzene. Doc Brown's CHEMISTRY.
  • trans-N1,N1-dimethylcyclobutane-1,3-diamine| 1821832-50-1. Ambeed.
  • Synthesis and Characterization of 1,3-Diaminoadamantane | Request PDF.
  • SAFETY D

Sources

Foundational

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride material safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a comprehensive understanding of their material safety profiles. N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, a diamine salt, presents a specific set of handling requirements crucial for ensuring personnel safety and experimental integrity. This guide provides an in-depth analysis of its properties, hazards, and the requisite protocols for its safe use in a research and development setting.

Chemical Identity and Physical Characteristics

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a solid, typically appearing as a white powder[1][2]. As a dihydrochloride salt, it is expected to have good solubility in aqueous systems, a factor that influences its environmental mobility and cleanup procedures[2]. Understanding its fundamental properties is the first step in a thorough risk assessment.

Identifier Value Source
CAS Number 1229625-44-8[3][4][5][6]
Molecular Formula C₆H₁₆Cl₂N₂[3][5][6]
Molecular Weight 187.11 g/mol [3][5][6]
Physical State Solid, Powder[1][2]
Appearance White[1][2]
Synonyms N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride[3]

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are irritant in nature. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[2][4][7]. The signal word for this chemical is "Warning"[2][7][8].

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[2][4][7]

Expertise-Driven Insights: The dihydrochloride salt form can contribute to the irritant nature of the compound. Upon contact with moisture (e.g., on skin, in eyes, or the respiratory tract), the salt can dissociate, potentially creating a localized acidic environment that exacerbates irritation. The fine powder form also increases the risk of aerosolization and subsequent inhalation, making respiratory protection a critical consideration[2].

Experimental Protocol: Safe Handling and Use

A self-validating system of protocols is essential to minimize exposure risk. The following step-by-step methodology is recommended for handling N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in a laboratory setting.

Protocol: Weighing and Preparing Solutions

  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are accessible and have been recently tested[1]. Don appropriate Personal Protective Equipment (PPE) as detailed in Section 4.

  • Engineering Controls: Perform all manipulations, including weighing and solution preparation, within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust[1][9].

  • Dispensing: Use a spatula to carefully transfer the solid from its container to a weighing vessel. Avoid pouring the powder, as this can generate dust clouds.

  • Container Management: Keep the source container tightly closed when not in use to prevent contamination and absorption of moisture[2][10]. Several sources recommend storing the material under an inert gas atmosphere to protect it from moisture[2][11].

  • Solution Preparation: Add the weighed solid slowly to the solvent in your reaction vessel or beaker. If dissolving in water or other protic solvents, be aware of any potential for an exothermic reaction, although none is specifically noted in the available literature.

  • Decontamination: After use, decontaminate the spatula and weighing vessel. Wipe down the work surface within the fume hood with a damp cloth to collect any residual dust.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn[10][11].

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is necessary, combining engineering solutions with appropriate PPE.

  • Engineering Controls: A local exhaust ventilation system or chemical fume hood is the primary line of defense to minimize inhalation exposure[1].

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield may be required for larger quantities or when there is a significant splash hazard[1][10].

  • Skin Protection: Wear a lab coat and protective gloves (e.g., nitrile rubber) to prevent skin contact[1][7][10]. Gloves should be inspected before use and disposed of properly after handling[7]. Contaminated clothing should be removed and washed before reuse[1][9].

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved dust respirator should be used[1].

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If the individual feels unwell, seek medical attention[2][9][10].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing[1][9][10].

  • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, get medical advice or attention[1][9][10].

  • Ingestion: Clean the mouth with water. Do NOT induce vomiting[12]. Seek immediate medical assistance[10][12].

Accidental Release and Spill Management

For a small laboratory spill, the following workflow should be initiated.

Workflow: Laboratory Spill Response

Spill_Response cluster_Initial Initial Response cluster_Assessment Assessment & Preparation cluster_Containment Containment & Cleanup cluster_Final Final Steps spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert evacuate Evacuate Area (if necessary) alert->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe contain Cover with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain sweep Carefully Sweep Up Material contain->sweep place Place in a Labeled, Sealed Container for Chemical Waste sweep->place decon Decontaminate Spill Area place->decon dispose Dispose of Waste via Licensed Disposal Company decon->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for managing an accidental laboratory spill.

Stability and Reactivity

The compound is stable under normal storage conditions[10]. It should be kept away from incompatible materials such as strong oxidizing agents[10]. Hazardous decomposition products resulting from fire include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[10].

Disposal Considerations

All waste material must be disposed of in accordance with local, state, and federal regulations. The chemical and its container should be handled by a licensed waste disposal company. Do not mix with other waste streams[13].

References

  • ChemScene. (n.d.). N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride.
  • NextSDS. (n.d.). 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride — Chemical Substance Information.
  • Achmem. (n.d.). cis-N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Kemix Pty Ltd. (n.d.). N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride.
  • Aldrich. (2025). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • C.P.A Chem Ltd. (2018). Safety data sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sapphire Bioscience. (n.d.). N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Gelest, Inc. (2015). TRIPHENYLBISMUTH SAFETY DATA SHEET.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • ChemScene. (n.d.). cis-N1,N1-Dimethylcyclobutane-1,3-diamine.
  • Danish Environmental Protection Agency. (2013). Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health.

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Exploratory

Thermodynamic stability of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

Thermodynamic Stability and Kinetic Inertness of N1,N1-Dimethylcyclobutane-1,3-diamine Dihydrochloride: A Comprehensive Analytical Framework I. The Structural Paradox: Ring Strain vs.

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Kinetic Inertness of N1,N1-Dimethylcyclobutane-1,3-diamine Dihydrochloride: A Comprehensive Analytical Framework

I. The Structural Paradox: Ring Strain vs. Lattice Stabilization

In modern medicinal chemistry, cyclobutane diamine derivatives—specifically N1,N1-dimethylcyclobutane-1,3-diamine (CAS: 1821830-18-5 for the free base, 1229625-44-8 for the dihydrochloride)—have emerged as critical structural motifs. They are heavily utilized as rigidified linkers in the design of highly selective kinase inhibitors, most notably in JAK1 clinical candidates where the cis-1,3-cyclobutane architecture confers exquisite target selectivity[1].

However, handling these building blocks presents a thermodynamic paradox. The cyclobutane ring possesses an inherent ring strain of approximately 26.3 kcal/mol, driven by a combination of angle strain (interior angles compressed to ~88° from the ideal tetrahedral 109.5°) and torsional strain from eclipsing hydrogen interactions[2][3]. To relieve this torsional strain, the ring adopts a dynamic "puckered" conformation.

As a free base, N1,N1-dimethylcyclobutane-1,3-diamine is a volatile, highly reactive liquid susceptible to oxidative degradation. To successfully deploy this compound in pharmaceutical manufacturing, we must alter its thermodynamic landscape. By converting the free base into a dihydrochloride salt , we achieve two critical stabilizing effects:

  • Lattice Energy Maximization: The ionic bonds between the protonated amines and chloride counterions form a rigid crystal lattice, drastically lowering the ground-state enthalpy of the system.

  • Conformational Locking: Protonation of both the primary and tertiary amines introduces steric and electrostatic repulsion that restricts the ring's puckering dynamics, effectively shielding the strained C-C bonds from radical-mediated ring-opening cleavage[4].

Pathway A N1,N1-dimethylcyclobutane- 1,3-diamine 2HCl (Solid) B Endothermic Melting (Phase Transition) A->B Heat Input (ΔH > 0) C Thermal Dissociation (-2 HCl Evolved) B->C Activation Energy Reached D Free Base Amine (Liquid/Vapor) C->D Mass Loss (~39%) E Ring Cleavage (Radical Mechanism) D->E Extreme Thermal Stress (>300°C)

Fig 1: Thermodynamic degradation pathway of the dihydrochloride salt under thermal stress.

II. Solid-State Thermal Kinetics: The Dissociation Barrier

When evaluating the thermodynamic stability of amine hydrochlorides, the primary failure mode is not the immediate destruction of the carbon skeleton, but rather the thermal dissociation of the salt back into the free base and hydrogen chloride gas[5].

For N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (Molecular Weight: 187.11 g/mol ), the theoretical mass fraction of the two HCl molecules is exactly 38.9%. This provides a unique opportunity to design a self-validating experimental workflow . By coupling Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS), we can correlate the exact mass loss with the evolution of m/z 36 (HCl). If the mass loss deviates from 38.9% prior to the detection of hydrocarbon fragments, the system flags the presence of residual moisture or premature ring degradation, validating the integrity of the data in real-time.

Protocol A: Self-Validating High-Resolution TGA-DSC-MS

Causality Focus: We utilize a dynamic nitrogen purge to actively sweep evolved HCl away from the sensor. If HCl is allowed to pool, it can drive the equilibrium reaction backward, artificially inflating the apparent thermal stability of the salt.

  • Sample Preparation: Transfer 5.0 ± 0.1 mg of the dihydrochloride salt into an alumina crucible within a nitrogen-purged glovebox to prevent hygroscopic moisture absorption (which would skew the initial mass baseline).

  • Atmospheric Control: Load the crucible into the TGA-DSC instrument. Establish a continuous N2​ purge at 50 mL/min. Validation Check: The baseline mass must remain stable (±0.01%) for 5 minutes at 25°C before proceeding.

  • Thermal Ramping: Apply a heating rate of 10°C/min from 25°C to 400°C.

  • Data Acquisition & Evolved Gas Analysis:

    • Monitor the DSC heat flow for the endothermic melting peak.

    • Monitor the TGA mass loss derivative (DTG).

    • Route the effluent gas to an in-line Mass Spectrometer. Track m/z 36 (HCl) and m/z 114 (Free base molecular ion).

  • System Validation: Calculate the mass loss integral corresponding to the m/z 36 peak. The protocol is considered valid only if the mass loss is 38.9%±0.5% .

Workflow S1 Sample Prep (Inert Atmosphere) S2 TGA-DSC Analysis (10°C/min Ramp) S1->S2 S3 Evolved Gas MS (m/z 36 for HCl) S2->S3 Gas Effluent S4 Mass Balance Validation S2->S4 Residual Mass S3->S4 Correlate 38.9%

Fig 2: Self-validating TGA-DSC-MS workflow for quantifying thermal dissociation kinetics.

III. Aqueous Thermodynamic Stability and Ionization

In solution, the thermodynamic stability of the compound is dictated by its protonation state. The molecule features two distinct basic centers: a primary amine and a sterically hindered tertiary amine (dimethylamine group). Determining the exact thermodynamic pKa​ values is critical for predicting the compound's behavior during API synthesis (e.g., nucleophilic substitution reactions) and its eventual pharmacokinetic distribution.

Protocol B: Ionic-Strength Controlled Potentiometric Titration

Causality Focus: pKa​ is a thermodynamic constant dependent on the activity of ions, not just their concentration. We conduct the titration in a 0.1 M KCl background matrix to pin the activity coefficients to a constant value, ensuring the derived pKa​ is a true thermodynamic parameter rather than a concentration-dependent artifact.

  • Matrix Preparation: Prepare a 0.1 M KCl aqueous solution using ultra-pure, degassed water (to eliminate dissolved CO2​ , which forms carbonic acid and skews the titration curve).

  • Analyte Dissolution: Dissolve exactly 1.00 mmol of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in 50.0 mL of the matrix. Note: The solution will be naturally acidic (pH ~2-3) due to the fully protonated salt.

  • Titration Execution: Titrate with standardized 0.1 M NaOH under a blanket of argon. Add the titrant in 0.05 mL increments, allowing the potential (mV) to stabilize within 0.1 mV/min before the next addition.

  • Data Processing (Self-Validation): Plot the first derivative of the titration curve ( ΔpH/ΔV ). The system is validated if exactly two distinct equivalence points are observed, corresponding to the sequential deprotonation of the primary amine followed by the more basic tertiary amine.

IV. Quantitative Thermodynamic Profile

The following table synthesizes the theoretical and empirical thermodynamic parameters critical for the handling and application of this compound.

Thermodynamic ParameterValue / MetricCausality & Process Significance
Cyclobutane Ring Strain ~26.3 kcal/molDrives the thermodynamic favorability of ring-opening under radical or extreme thermal stress; necessitates salt formation for shelf-life stability.
Theoretical HCl Mass Fraction 38.9%Acts as the internal calibration metric during TGA to differentiate salt dissociation from structural decomposition.
Expected pKa1​ (Primary Amine) ~8.0 - 8.5Governs the nucleophilicity of the primary amine during API coupling reactions (e.g., sulfonamide formation).
Expected pKa2​ (Tertiary Amine) ~9.5 - 10.0Ensures the dimethylamine group remains protonated at physiological pH, influencing target binding affinity.
Thermal Dissociation Onset > 150°C (Typical for amine HCl)Defines the maximum safe operating temperature for vacuum drying of the bulk pharmaceutical intermediate.

V. Conclusion

The thermodynamic stability of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a delicate balance between the inherent instability of the strained cyclobutane ring and the robust stabilizing forces of the hydrochloride crystal lattice. By employing self-validating analytical workflows—such as mass-correlated TGA and activity-controlled potentiometry—scientists can accurately map the thermal and kinetic boundaries of this molecule, ensuring its reliable integration into advanced drug development pipelines.

References

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • 12.4: Strain in Cycloalkane Rings. Chemistry LibreTexts. [Link]

  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl. ASME Digital Collection. [Link]

Foundational

A Methodological Blueprint for the Preclinical Assessment of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride: Pharmacokinetics and Preliminary Toxicity

DISCLAIMER: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a novel chemical entity for which public-domain data is not available. This guide, therefore, serves as a comprehensive methodological framework, writt...

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Author: BenchChem Technical Support Team. Date: March 2026

DISCLAIMER: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a novel chemical entity for which public-domain data is not available. This guide, therefore, serves as a comprehensive methodological framework, written from the perspective of a Senior Application Scientist, outlining the essential studies required to characterize its pharmacokinetic and toxicological profile. The protocols, data, and interpretations presented are illustrative and based on established principles of preclinical drug development.

Introduction

The progression of a novel chemical entity (NCE) from discovery to a viable clinical candidate is contingent on a rigorous, multi-faceted evaluation of its biological activity, safety, and drug-like properties.[1][2] N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, a compound featuring a diamine structure, belongs to a class of molecules known for their diverse biological activities and potential as therapeutic agents.[3][4] The primary objectives of this preclinical evaluation are to establish a foundational understanding of the compound's safety profile and to characterize how the body processes it—a field known as pharmacokinetics (PK).[5][6][7]

This document provides a technical guide for researchers, scientists, and drug development professionals on the essential in vitro and in vivo studies required to build a comprehensive pharmacokinetic and preliminary toxicity profile for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (hereinafter referred to as "the compound").

Section 1: Pharmacokinetic (ADME) Profiling

Pharmacokinetics is the study of the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug.[8] An early and thorough understanding of these four pillars is critical for optimizing dosing regimens and predicting a compound's behavior in humans.[5]

In Vitro ADME Assessment: The First Pass

A suite of in vitro assays provides the initial characterization of the compound's fundamental properties, guiding subsequent in vivo study design.

To predict oral absorption, we must first assess the compound's ability to cross the intestinal epithelium. The Caco-2 permeability assay is the industry-standard model for this purpose.[9][10][11][12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days, during which they differentiate into a polarized monolayer of enterocytes with functional tight junctions.[9][10]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.[11]

  • Quantification: Compound concentrations are measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

Only the unbound fraction of a drug in plasma is free to interact with its target and exert a therapeutic effect.[13][14] Therefore, determining the extent of plasma protein binding is crucial. Equilibrium dialysis is the gold-standard method due to its accuracy and minimal non-specific binding.[13][15]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Device Setup: A rapid equilibrium dialysis (RED) device is used, which contains a semipermeable membrane separating a plasma-containing chamber from a buffer chamber.[16]

  • Incubation: The test compound is spiked into plasma (human, rat, mouse) and added to the plasma chamber. The device is incubated until equilibrium is reached.[16]

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is quantified by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated from the concentration differential.

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a major role.[17] The liver microsomal stability assay provides a measure of a compound's susceptibility to Phase I metabolism, allowing for the prediction of its intrinsic clearance (CLint).[17][18][19]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: The test compound (typically 1 µM) is incubated with pooled human or rodent liver microsomes (0.5 mg/mL protein) at 37°C.[17][20]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[17][18]

  • Time Course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[17]

  • Analysis: The remaining concentration of the parent compound is determined by LC-MS/MS analysis.[18]

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[19]

In Vivo Pharmacokinetic Study: The Whole-System View

Following promising in vitro data, an in vivo PK study in a relevant animal model (typically rodents) is essential to understand the compound's behavior in a complete biological system.[5][21]

Illustrative In Vivo Pharmacokinetic Data (Rodent Model)

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL)1250450
Tmax (h)0.080.5
AUC(0-t) (ng*h/mL)18752810
(h)2.52.8
Clearance (CL) (mL/min/kg)8.9-
Volume of Distribution (Vss) (L/kg)1.9-
Oral Bioavailability (F%) -15%
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Half-life.

Experimental Workflow: In Vivo Rodent PK Study

The following diagram illustrates the logical flow of a typical pharmacokinetic study in mice or rats.[8][21][22]

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis & Modeling AnimalAcclimation Animal Acclimation & Fasting (≥5 days) DosePrep Dose Formulation (IV & PO Vehicles) AnimalAcclimation->DosePrep Dosing Compound Administration (IV or PO) DosePrep->Dosing BloodSampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->BloodSampling PlasmaPrep Plasma Isolation (Centrifugation) BloodSampling->PlasmaPrep LCMS LC-MS/MS Quantification PlasmaPrep->LCMS PKModel Pharmacokinetic Modeling (Non-compartmental analysis) LCMS->PKModel Report Data Reporting (Cmax, AUC, t½, etc.) PKModel->Report

Workflow for a typical in vivo pharmacokinetic study.

Section 2: Preliminary Toxicity Assessment

The goal of preliminary toxicology is to identify potential safety liabilities early in development, adhering to the "fail early, fail cheap" principle.[1][2] This involves a tiered approach, starting with in vitro assays before moving to in vivo studies.

In Vitro Toxicology: Cellular-Level Insights

The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability and metabolic activity.[23][24][25] It provides a quantitative measure of cytotoxicity (IC50 value).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: A relevant human cell line (e.g., HepG2 for liver toxicity) is seeded into a 96-well plate and allowed to attach overnight.[25]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours.[23] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[23]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[23]

  • Absorbance Reading: The absorbance is measured on a microplate reader (typically at 570 nm). The intensity of the color is directly proportional to the number of viable cells.

Illustrative Cytotoxicity Data

Cell LineIC50 (µM)Interpretation
HepG2 (Liver)> 50Low potential for direct hepatotoxicity
HEK293 (Kidney)> 50Low potential for direct nephrotoxicity

The bacterial reverse mutation assay, or Ames test, is a standard initial screen for a compound's potential to cause gene mutations.[26][27] It is conducted in compliance with OECD Guideline 471.[26][28]

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[29][30][31] An early-stage in vitro hERG assay, typically using automated patch-clamp electrophysiology, is a critical safety screen.[29][32]

Illustrative hERG Inhibition Data

CompoundhERG IC50 (µM)Interpretation
Test Compound > 30Low risk of hERG-mediated cardiotoxicity
Positive Control 0.01Assay validated
In Vivo Acute Toxicity: Systemic Safety

An acute oral toxicity study in rodents provides essential information on the systemic effects of a single high dose of the compound.[33][34] These studies are conducted following OECD Guidelines (e.g., 423 or 425) to minimize animal use while maximizing data output.[33][34][35][36]

Experimental Workflow: Tiered Toxicity Assessment

The following diagram illustrates the logical progression from in vitro screening to in vivo safety assessment.

G cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Assessment Cytotoxicity Cytotoxicity (MTT) (e.g., HepG2, HEK293) Decision1 Acceptable In Vitro Safety Profile? Cytotoxicity->Decision1 Genotoxicity Genotoxicity (Ames Test) Genotoxicity->Decision1 Cardiotoxicity Cardiotoxicity (hERG Assay) Cardiotoxicity->Decision1 AcuteTox Acute Oral Toxicity (Rodent, OECD 423/425) Decision1->AcuteTox Yes Stop STOP Re-evaluate or Terminate Decision1->Stop No

Logical progression for preliminary toxicity testing.

Section 3: Integrated Analysis and Future Directions

The culmination of these studies provides a preliminary "pharmacological fingerprint" of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

  • Pharmacokinetic Profile: The illustrative data suggest a compound with moderate oral bioavailability (15%) and a half-life of approximately 2.5-2.8 hours in rodents. This profile may be suitable for once or twice-daily dosing, depending on the therapeutic target.

  • Toxicity Profile: The in vitro data indicate a low potential for direct cytotoxicity, genotoxicity, and hERG-related cardiotoxicity. This favorable initial safety profile supports progression to more definitive preclinical studies.

Next Steps:

  • Sub-chronic Toxicity Studies: Longer-term (e.g., 28-day) repeated-dose toxicity studies in two species (one rodent, one non-rodent) are required to support human clinical trials.[37]

  • Safety Pharmacology: A core battery of studies is needed to investigate potential effects on the central nervous, cardiovascular, and respiratory systems.

  • Metabolite Identification: Identifying the major metabolites formed in vitro and in vivo is crucial to understand clearance mechanisms and assess whether any metabolites require separate safety testing.

Conclusion

This methodological guide outlines a robust, tiered strategy for the initial characterization of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. By systematically evaluating its pharmacokinetic properties and preliminary safety profile through a series of validated in vitro and in vivo assays, researchers can make informed go/no-go decisions, de-risk the development pipeline, and build a solid data package for subsequent IND-enabling studies.[2][7]

References

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set - PMC. National Center for Biotechnology Information. [Link]

  • Antileukemic action of novel diamine Pt(II) halogenido complexes. PubMed. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Caco-2 Permeability Assay - Evotec. [Link]

  • OECD Test Guideline 425 - National Toxicology Program. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration. [Link]

  • Update 1 of: α,β-Diamino Acids: Biological Significance and Synthetic Approaches. [Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

  • Preclinical Pharmacokinetics and Biodistribution of Anticancer Dinuclear Palladium(II)-Spermine Complex (Pd 2 Spm) in Mice. MDPI. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. National Center for Biotechnology Information. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Inhibition of plant amine oxidases by a novel series of diamine derivatives. PubMed. [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • OECD Test Guideline 423 - National Toxicology Program. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • Permeability Assay on Caco-2 Cells. bienta.net. [Link]

  • oecd guidelines for acute oral toxicity studies: an overview. ijrap.net. [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • AMES Test (OECD 471) - Confirmatory test included. Vivotecnia. [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [Link]

  • The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers. [Link]

  • Preclinical Toxicology for Successful IND Application. Noble Life Sciences. [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect. Gyan Sanchay. [Link]

  • General Considerations for Preclinical Studies Submissions. [Link]

  • Methods for the determination of plasma protein binding. AxisPharm. [Link]

  • In vivo pharmacokinetic data from mice dosed with various half-life... ResearchGate. [Link]

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Exploratory

A Technical Guide to Elucidating the Mechanism of Action of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

Abstract: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a structurally intriguing molecule whose biological activity and mechanism of action remain uncharacterized in public-domain literature. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a structurally intriguing molecule whose biological activity and mechanism of action remain uncharacterized in public-domain literature. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate its potential therapeutic action. We move beyond a simple description of a known pathway and instead present an integrated strategy—from initial computational predictions and phenotypic screening to target deconvolution and detailed mechanistic studies. This document serves as a roadmap for transforming a novel chemical entity into a well-understood pharmacological tool or therapeutic lead, grounded in the established principles of medicinal chemistry and chemical biology.

Part 1: Foundational Analysis & Rationale: Why Investigate This Scaffold?

The therapeutic potential of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is predicated on its distinct structural motifs: the cyclobutane core and the diamine functionalities. While its specific biological target is unknown, the rationale for its investigation is strong and rooted in established medicinal chemistry principles.

The Cyclobutane Advantage: A Scaffold for Potency and Specificity

The cyclobutane ring is increasingly utilized in modern drug discovery to confer advantageous pharmacological properties.[1] Unlike flexible aliphatic chains, the four-membered ring imposes a rigid, puckered conformation on the molecule.[2][3] This conformational restriction can significantly reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity and potency.[3]

Key benefits of incorporating a cyclobutane scaffold include:

  • Improved Metabolic Stability: The ring can replace metabolically vulnerable groups, protecting the molecule from enzymatic degradation.[1]

  • Enhanced Selectivity: The rigid structure allows for precise orientation of pharmacophoric groups, enabling selective interactions with a specific target over closely related off-targets. For example, a cis-1,3-cyclobutane diamine linker was instrumental in developing selective inhibitors for the Janus kinase (JAK) family of enzymes.[2]

  • Novel Chemical Space: The unique three-dimensional geometry of the cyclobutane ring allows exploration of chemical space not accessible with more traditional scaffolds like phenyl rings or larger cycloalkanes.[1][3]

The Diamine Moiety: A Key to Target Interaction

The 1,3-diamine groups on the cyclobutane scaffold are critical functional components. Amines are prevalent in bioactive molecules and can participate in a variety of high-affinity interactions with biological macromolecules, including:

  • Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, while the tertiary amine can act as an acceptor.

  • Electrostatic Interactions: At physiological pH, the amine groups are likely to be protonated, forming positively charged ammonium ions that can engage in strong salt-bridge interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's binding pocket.

Cyclobutane-derived diamines are considered highly promising building blocks in drug discovery for these reasons.[4][5] The combination of a rigid scaffold with strategically placed, interactive functional groups makes N1,N1-dimethylcyclobutane-1,3-diamine a compelling candidate for biological investigation.

Part 2: A Strategic Workflow for Mechanism of Action (MoA) Elucidation

The following sections outline a logical, multi-stage experimental plan to systematically uncover the biological target and mechanism of action of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

Stage 1: Phenotypic Screening & Hypothesis Generation

For a novel compound with no known activity, phenotypic screening is the most effective starting point. This approach measures the compound's effect on whole-cell or whole-organism physiology without a preconceived target bias.

  • Cell Line Selection: Choose a diverse panel of human cell lines representing different tissues and disease states (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U-2 OS osteosarcoma, and a non-cancerous line like hTERT-RPE1).

  • Compound Plating: Dispense N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM) into 384-well, optically clear-bottom microplates. Include appropriate vehicle (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis).

  • Cell Seeding & Incubation: Seed the selected cell lines into the compound-containing plates at a predetermined density and incubate for 48-72 hours.

  • Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst 33342 for nuclei, CellMask™ Green for cytoplasm, and MitoTracker™ Red for mitochondria).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a wide range of cellular features, such as cell count (viability), nuclear size and shape, mitochondrial morphology, and cell cycle status.

  • Data Analysis: Analyze the multiparametric data to identify statistically significant, dose-dependent phenotypic "fingerprints." A unique fingerprint suggests a specific mechanism of action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decon Compound Compound Dilution Series Plates Dispense Compound & Seed Cells Compound->Plates Cells Cell Line Panel Selection Cells->Plates Incubate Incubate (48-72h) Plates->Incubate Stain Fix & Stain (Nuclei, Cytoplasm, etc.) Incubate->Stain Image High-Content Imaging Stain->Image Quantify Image Quantification (>100 features/cell) Image->Quantify Profile Generate Phenotypic Profile Quantify->Profile Hit Identify 'Hit' Phenotype Profile->Hit Deconvolution Target Deconvolution Hit->Deconvolution Proceed to Target ID

Caption: Workflow for high-content phenotypic screening.

Stage 2: Target Deconvolution

Once a reproducible and potent phenotype is identified, the next critical phase is to determine the specific molecular target(s) responsible for this effect. A multi-pronged approach combining affinity-based and genetic methods is most robust.

This method aims to "pull down" the binding partners of the compound from a complex cell lysate.

  • Compound Immobilization: Synthesize an analog of N1,N1-dimethylcyclobutane-1,3-diamine with a linker arm (e.g., a short polyethylene glycol chain ending in a carboxylic acid) suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose). A negative control resin (beads only) is essential.

  • Lysate Preparation: Grow the "hit" cell line from the phenotypic screen in large-scale culture. Harvest and lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads and the control beads. Proteins that bind to the compound will be captured on the resin.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads, often using a denaturant like SDS.

  • Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion (e.g., with trypsin). Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the negative control. These are the candidate target proteins.

G cluster_0 cluster_1 cluster_2 Compound Immobilize Compound on Affinity Beads Incubate Incubate Lysate with Beads Lysate Prepare Native Cell Lysate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify Enriched Proteins vs. Control MS->Analysis Target Candidate Target(s) Analysis->Target

Caption: Affinity-based chemical proteomics workflow.

Stage 3: Target Validation and Mechanistic Characterization

Identifying a candidate target is not sufficient; it must be validated. Validation involves demonstrating a direct, high-affinity interaction between the compound and the purified protein and showing that this interaction recapitulates the observed cellular phenotype.

A suite of biophysical methods should be employed to confirm the direct binding interaction. Each technique provides complementary information.

TechniquePrincipleKey OutputsCausality Insight
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as the compound (analyte) flows over the immobilized target protein.KD (dissociation constant), kon (association rate), koff (dissociation rate)Provides real-time binding kinetics, revealing how quickly the compound binds and how long it stays bound.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target protein in solution.KD , ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Provides a complete thermodynamic profile of the interaction, revealing the driving forces (enthalpic vs. entropic).
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in cells or lysate upon ligand binding. A bound ligand typically stabilizes the protein against heat-induced denaturation.Tagg (aggregation temperature) shiftConfirms target engagement in a physiological context (intact cells or lysate), bridging the gap between in vitro and cellular activity.

Once a target is validated, the focus shifts to understanding how the compound modulates its function. This stage is entirely dependent on the nature of the validated target.

  • If the target is an enzyme: Perform enzyme kinetics assays to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the IC₅₀ or Kᵢ value.

  • If the target is a G-protein coupled receptor (GPCR): Conduct downstream signaling assays, such as measuring changes in cyclic AMP (cAMP) levels, calcium flux, or β-arrestin recruitment.

  • If the target is a nuclear receptor: Use reporter gene assays to determine if the compound acts as an agonist or antagonist of the receptor's transcriptional activity.[1]

To illustrate, let's hypothesize that the validated target is a protein kinase. The next step would be to map its effect on the relevant signaling pathway.

G cluster_pathway Downstream Signaling Pathway Compound N1,N1-dimethylcyclo- butane-1,3-diamine Target Hypothetical Target: Kinase X Compound->Target Inhibits P2 Protein B (p) P1 Protein A P1->P2 Kinase X TF Transcription Factor P2->TF Gene Gene Expression (Proliferation) TF->Gene

Caption: Hypothetical kinase inhibition signaling pathway.

Part 4: Conclusion and Future Directions

This guide outlines a rigorous, phase-gated strategy for elucidating the mechanism of action of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. By progressing from broad phenotypic screening to specific target identification, biophysical validation, and functional characterization, researchers can build a comprehensive and defensible model of the compound's biological activity.

The journey from a novel chemical entity to a validated pharmacological agent is complex but achievable through systematic and hypothesis-driven research. The unique structural properties of the cyclobutane diamine scaffold suggest a high potential for discovering novel biological activity.[1][6] The successful execution of the workflows described herein will not only illuminate the function of this specific molecule but will also contribute valuable knowledge to the broader field of medicinal chemistry and drug discovery.

References

  • Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Kemix Pty Ltd. (n.d.). N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. Kemix. Available at: [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Available at: [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in Pharmaceutical Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride as a versatile b...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride as a versatile building block in pharmaceutical drug discovery. This document elucidates the rationale behind its application, grounded in established medicinal chemistry principles, and offers detailed protocols for its incorporation into library synthesis workflows.

Introduction: The Strategic Value of Conformationally Restricted Scaffolds

In contemporary drug discovery, the design of small molecule therapeutics with optimized pharmacological profiles is paramount. A key strategy in achieving this is the use of conformationally restricted scaffolds.[1] Such scaffolds, by limiting the rotational freedom of a molecule, can pre-organize appended pharmacophoric groups into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[2]

The cyclobutane ring is an increasingly popular scaffold in medicinal chemistry due to its unique structural properties.[3][4] Its puckered, three-dimensional structure offers a significant advantage over flat aromatic systems, contributing to improved solubility, metabolic stability, and the ability to fill hydrophobic pockets within protein binding sites.[5][6] The replacement of a planar aromatic ring with a cyclobutane moiety, a concept known as bioisosteric replacement, can lead to substantial improvements in a drug candidate's overall properties.[5][7]

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a bifunctional building block that combines the benefits of the rigid cyclobutane core with the synthetic versatility of two amine functional groups. The 1,3-disubstitution pattern on the cyclobutane ring provides distinct spatial vectors for the elaboration of chemical diversity, making it an ideal scaffold for the construction of compound libraries for high-throughput screening.

Core Application: Parallel Synthesis of Small Molecule Libraries

The primary application of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is as a central scaffold for the parallel synthesis of diverse libraries of small molecules.[8][9] Parallel synthesis allows for the rapid generation of a multitude of analogs, which is essential for exploring structure-activity relationships (SAR) and identifying promising hit and lead compounds.[9]

The presence of a primary amine and a tertiary amine in N1,N1-dimethylcyclobutane-1,3-diamine allows for selective functionalization. The primary amine is significantly more reactive towards acylation and sulfonylation than the sterically hindered tertiary amine, enabling regioselective library synthesis. This section provides protocols for the synthesis of amide and sulfonamide libraries, which are common functional groups in many approved drugs.

Protocol 1: Parallel Amide Library Synthesis

This protocol details the solution-phase parallel synthesis of an amide library from N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride and a diverse set of carboxylic acids in a 96-well format.

Materials:

  • N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

  • A diverse library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

  • Centrifugal evaporator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in anhydrous DMF.

    • Prepare a 0.2 M solution of each carboxylic acid in anhydrous DMF in a separate 96-well plate (the "acid plate").

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF. The excess base is required to neutralize the dihydrochloride salt and the HCl generated during the reaction.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution from the acid plate to each well (0.02 mmol).

    • Add 100 µL of the HATU stock solution to each well (0.02 mmol).

    • Add 100 µL of the DIPEA stock solution to each well (0.08 mmol).

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat and place it on an orbital shaker at room temperature for 16 hours.

    • After the reaction is complete, quench by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of DCM to each well, shaking vigorously for 5 minutes, and then allowing the layers to separate.

    • Carefully transfer the organic (bottom) layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of DCM and combine the organic layers.

    • Concentrate the combined organic layers in a centrifugal evaporator to yield the crude amide products.

  • Analysis and Purification:

    • The crude products can be analyzed by LC-MS to confirm the identity and purity of the desired amides.

    • If necessary, purification can be performed using high-throughput parallel purification techniques such as preparative HPLC-MS.

Protocol 2: Parallel Sulfonamide Library Synthesis

This protocol describes the synthesis of a sulfonamide library by reacting N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride with a diverse set of sulfonyl chlorides.

Materials:

  • N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

  • A diverse library of sulfonyl chlorides

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

  • Centrifugal evaporator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in anhydrous DCM.

    • Prepare a 0.2 M solution of each sulfonyl chloride in anhydrous DCM in a separate 96-well plate (the "sulfonyl chloride plate").

    • Prepare a 0.8 M solution of pyridine in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride stock solution (0.02 mmol).

    • Add 100 µL of the respective sulfonyl chloride stock solution from the sulfonyl chloride plate to each well (0.02 mmol).

    • Add 100 µL of the pyridine stock solution to each well (0.08 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12 hours.

    • Wash the reaction mixture by adding 300 µL of 1 M aqueous HCl to each well, shaking, and then removing the aqueous (top) layer.

    • Wash with 300 µL of saturated aqueous sodium bicarbonate solution.

    • Wash with 300 µL of brine.

    • Transfer the organic layer to a new 96-well plate and dry by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Concentrate the organic layer in a centrifugal evaporator.

  • Analysis and Purification:

    • Analyze the crude products by LC-MS.

    • Purify as needed using parallel preparative HPLC-MS.

Data Presentation and Interpretation

The synthesized libraries would then be screened against a biological target of interest. The following table provides a representative example of how screening data for a hypothetical library of kinase inhibitors derived from N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride might be presented.

Compound IDR-Group (from Carboxylic Acid)Molecular WeightKinase IC50 (nM)
LIB-0014-Fluorophenyl305.38125
LIB-0023-Chlorophenyl321.8388
LIB-0032-Naphthyl338.4445
LIB-0044-Pyridyl290.38250
LIB-005Cyclohexyl295.44>1000

This is representative data and does not reflect actual experimental results.

Visualizations

The following diagrams illustrate the workflows described in the protocols.

G cluster_0 Protocol 1: Amide Library Synthesis A Prepare Stock Solutions: - Diamine Dihydrochloride - Carboxylic Acids - HATU - DIPEA B Reaction Setup (96-well): Add reagents to each well A->B C Reaction: Shake at RT for 16h B->C D Aqueous Work-up & Extraction: Add water, extract with DCM C->D E Analysis & Purification: LC-MS, Prep-HPLC D->E

Caption: Workflow for Parallel Amide Library Synthesis.

G cluster_1 Protocol 2: Sulfonamide Library Synthesis F Prepare Stock Solutions: - Diamine Dihydrochloride - Sulfonyl Chlorides - Pyridine G Reaction Setup (96-well): Add reagents to each well F->G H Reaction: Shake at RT for 12h G->H I Aqueous Washes: HCl, NaHCO3, Brine H->I J Analysis & Purification: LC-MS, Prep-HPLC I->J

Caption: Workflow for Parallel Sulfonamide Library Synthesis.

Conclusion

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a valuable and versatile building block for modern drug discovery. Its rigid cyclobutane core offers the potential to create compounds with improved pharmacological properties, while its diamine functionality allows for the straightforward construction of diverse chemical libraries. The protocols provided herein offer a solid foundation for researchers to begin exploring the potential of this and similar scaffolds in their own drug discovery programs.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200059. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Peeref. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Peeref. [Link]

  • Chemspace. Bioisosteric Replacements. Chemspace. [Link]

  • Sahnoun, H., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI. [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600. [Link]

  • Request PDF. (2022). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • Kemix Pty Ltd. N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. Kemix. [Link]

  • R Discovery. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. R Discovery. [Link]

  • ResearchGate. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Burdfield, O., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]

  • Request PDF. (2026). Collective synthesis of 1,2,4-trisubstituted, meta- and ortho-substituted arene bioisosteres from bicyclobutanes. ResearchGate. [Link]

  • Sahnoun, H., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PubMed. [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. [Link]

  • RSC Publishing. (2023). Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing. [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

Sources

Application

Application Note: N1,N1-Dimethylcyclobutane-1,3-diamine Dihydrochloride in Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise selection of chemical linkers and core scaffolds. N1,N...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise selection of chemical linkers and core scaffolds. N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (CAS: 1229625-44-8; cis-isomer CAS: 2242491-39-8) has emerged as a highly privileged building block[1],.

Historically, medicinal chemists relied heavily on flexible aliphatic diamines or piperazines to solubilize hydrophobic cores or bridge pharmacophores. However, these flexible moieties often incur a high entropic penalty upon target binding and are susceptible to rapid oxidative metabolism. By substituting these with a rigid cyclobutane diamine, researchers can lock the molecule into a defined conformational vector, significantly enhancing target affinity and metabolic stability[2].

Physicochemical Profiling

The strategic value of this specific building block lies in its unique combination of extreme rigidity and low topological polar surface area (TPSA). The tertiary dimethylamine group deliberately eliminates an unnecessary hydrogen-bond donor, which is a critical modification for improving passive membrane permeability and Blood-Brain Barrier (BBB) penetration.

Table 1: Quantitative Physicochemical Data of cis-N1,N1-Dimethylcyclobutane-1,3-diamine [1],[3]

PropertyValueCausality / Significance in Drug Design
Molecular Weight (Free Base) 114.19 g/mol Low MW allows integration into larger scaffolds without violating Lipinski's Rule of 5.
Molecular Weight (diHCl Salt) 187.11 g/mol The salt form prevents volatility and atmospheric CO₂ degradation, ensuring precise stoichiometry.
TPSA 29.26 ŲExceptionally low polar surface area strongly favors CNS penetration and cellular permeability.
LogP 0.0377Balanced lipophilicity aids in maintaining aqueous solubility while permitting membrane diffusion.
H-Bond Donors / Acceptors 1 / 2A single H-bond donor (primary amine) ensures regioselective coupling during synthesis.
Rotatable Bonds 1Extreme rigidity minimizes the entropic penalty of binding, boosting kinase hinge affinity.

Biological Applications & Target Alignment

Case Study 1: Kinase Hinge-Binding (CDK9)

In the development of KB-0742, a potent inhibitor of CDK9 for MYC-dependent cancers, researchers discovered that shrinking an amino-cyclopentane ring to a cyclobutane ring maintained excellent biochemical potency[2]. The rigid cyclobutane core precisely aligned the inhibitor within the kinase hinge region, interacting optimally with critical residues (e.g., Asp109 and Glu107) while projecting the rest of the molecule into the solvent-exposed exit vector[2].

Case Study 2: JAK1 Selectivity

During the optimization of tofacitinib analogs, replacing the flexible 3-aminopiperidine group with a cis-1,3-cyclobutane diamine linker led to the discovery of PF-04965842 (Abrocitinib)[4]. This structural swap was pivotal: the cyclobutane linker conferred low nanomolar potency and, more importantly, drove exceptional selectivity for JAK1 over JAK2[4],[5]. This selectivity is crucial for minimizing off-target erythropoietin (EPO) suppression while effectively halting autoimmune signaling[5].

G A Flexible Diamine Linker B N1,N1-dimethylcyclobutane -1,3-diamine A->B Structural Optimization C Conformational Restriction B->C Ring Rigidity D N-Methylation B->D Tertiary Amine E Enhanced Kinase Selectivity C->E Precise Alignment F Improved BBB Permeability D->F Lower TPSA

Logical workflow of linker optimization using N1,N1-dimethylcyclobutane-1,3-diamine.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 Activation STAT STAT Activation JAK1->STAT Phosphorylation Gene Autoimmune Response STAT->Gene Transcription Inhibitor Cyclobutane Inhibitor Inhibitor->JAK1 Blocks ATP

Role of cyclobutane-diamine derived inhibitors in blocking the JAK-STAT signaling pathway.

Experimental Protocols

Protocol A: Regioselective SNAr Coupling & In Situ Free-Basing

Objective: Couple the primary amine of the building block to a heteroaryl chloride (e.g., 2-chloro-pyrimidine) without the need for orthogonal protecting groups.

Step 1: Reagent Preparation

  • Action: To a dry reaction vessel, add the heteroaryl chloride (1.0 eq) and N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (1.2 eq). Suspend in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

  • Causality: The dihydrochloride salt is utilized because the free base of this low-molecular-weight diamine is volatile and prone to atmospheric oxidation. Using the salt guarantees precise stoichiometric weighing[1]. NMP is chosen for its high boiling point and excellent solubilizing power for polar salts.

Step 2: In Situ Neutralization

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise.

  • Causality: DIPEA serves a dual mechanistic purpose. First, it neutralizes the two equivalents of HCl from the diamine salt, liberating the nucleophilic primary amine. Second, it acts as an acid scavenger for the HCl generated during the SNAr reaction. Its steric bulk prevents it from competing as a nucleophile.

Step 3: Reaction Execution & Self-Validation

  • Action: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS.

  • Self-Validation: The reaction is self-validating via mass spectrometry. The primary amine (pKa ~10) is sterically unhindered and highly nucleophilic, whereas the tertiary dimethylamine (pKa ~9) is sterically shielded. LC-MS should show a clean mass shift corresponding to the loss of HCl, with no di-alkylation mass peaks present.

Step 4: Quench and Liquid-Liquid Extraction

  • Action: Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer with an aqueous solution of 10% Na₂CO₃.

  • Critical Validation Check: Test the pH of the aqueous wash using pH paper. It must read ≥ 10.

  • Causality: If the pH is neutral or acidic, the tertiary dimethylamine on the newly formed product will protonate. This renders the product highly water-soluble, causing it to be completely lost in the aqueous waste. Maintaining a highly basic pH ensures the product remains in its uncharged, lipophilic state, forcing it into the EtOAc layer.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography using a highly polar eluent system (e.g., DCM/MeOH/NH₄OH 90:9:1) to prevent streaking of the basic amine.

Sources

Method

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride handling and laboratory storage protocols

Application Notes & Protocols: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride A Comprehensive Guide to Laboratory Handling, Storage, and Safety Prepared by: Gemini, Senior Application Scientist This document provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

A Comprehensive Guide to Laboratory Handling, Storage, and Safety

Prepared by: Gemini, Senior Application Scientist

This document provides detailed protocols and expert guidance for the safe handling and optimal storage of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (CAS No. 1229625-44-8). The information herein is intended for researchers, chemists, and drug development professionals who utilize this compound in a laboratory setting. The protocols are designed to ensure personnel safety, maintain compound integrity, and support experimental reproducibility.

Section 1: Compound Profile and Physicochemical Properties

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a diamine salt. The dihydrochloride form generally confers greater stability and water solubility compared to the free base, making it suitable for various research applications. However, this salt form is often hygroscopic and requires specific handling to prevent moisture absorption.

Understanding the fundamental properties of a compound is the first step toward safe and effective use. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 1229625-44-8[1][2]
Molecular Formula C₆H₁₆Cl₂N₂[1][2]
Molecular Weight 187.11 g/mol [1][2]
Appearance White to off-white solid/powder (typical for similar compounds)N/A
Solubility Soluble in water.
Melting Point 189 °C (for analogous N,N-Dimethyl-1,3-propanediamine Dihydrochloride)
Stability Stable under recommended storage conditions. Sensitive to moisture.[1]

Section 2: Hazard Assessment and GHS Classification

While a specific, detailed Safety Data Sheet (SDS) for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is not widely available, data from structurally analogous diamine dihydrochlorides, such as N,N-Dimethyl-1,3-propanediamine Dihydrochloride and N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride, provide a strong basis for hazard assessment.[3] The primary hazards are related to irritation.

Causality Behind Hazards: The hydrochloride salt can cause irritation upon contact with skin and eyes. Fine powders of any chemical pose an inhalation risk, which can lead to respiratory tract irritation.

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Skin Irritation 2H315: Causes skin irritation.[3]
Eye Irritation 2 / 2AH319: Causes serious eye irritation.[3]

Based on these classifications, the following precautionary measures are mandatory.

Section 3: Laboratory Handling Protocols

Adherence to rigorous handling protocols is essential to minimize exposure risk and protect the compound from contamination.

Required Personal Protective Equipment (PPE)

The principle of barrier protection is paramount. The following PPE must be worn at all times when handling the compound:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.[4]

Engineering Controls

Engineering controls provide the primary line of defense against exposure.

  • Ventilation: Handle the solid compound exclusively within a certified chemical fume hood to prevent inhalation of any airborne dust or particles.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Step-by-Step Handling and Solution Preparation Protocol

This protocol outlines the procedure for accurately weighing the compound and preparing a stock solution.

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary glassware and equipment.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Perform all weighing operations on a tared weigh boat or paper inside the chemical fume hood. Handle the container and spatula carefully to minimize the generation of airborne dust.

  • Transfer: Gently transfer the weighed solid into the appropriate vessel for dissolution.

  • Dissolution: Add the desired solvent to the vessel. If preparing an aqueous solution, the compound is expected to be soluble. Gentle agitation or stirring may be required.

  • Cleanup: After handling, decontaminate all surfaces, glassware, and equipment. Wipe down the work area in the fume hood. Dispose of any contaminated weigh boats or wipes as chemical waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the procedure.

Section 4: Storage and Stability Management

Proper storage is crucial for maintaining the purity, stability, and shelf-life of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

Storage of Solid Compound
  • Temperature: Store at room temperature in a cool, dry place.[1]

  • Atmosphere: The compound is moisture-sensitive. The container must be kept tightly sealed. For long-term storage, storing under an inert gas like argon or nitrogen is a best practice to displace moist air. A desiccator can provide an additional layer of protection against humidity.

  • Container: Use the original supplier container. Ensure the cap is securely fastened after each use.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

Stability of Solutions

While commercially prepared solutions of some reagents have a long shelf-life, it is often best practice in a research setting to prepare solutions fresh daily to ensure maximum potency and avoid degradation.[6] If a stock solution is to be stored, it is advisable to:

  • Store in a tightly sealed, clearly labeled container.

  • Protect from light by using an amber vial or by wrapping the container in foil.

  • Store refrigerated (2-8 °C) to slow potential degradation.

  • Conduct a small-scale validation test if the solution has been stored for an extended period to ensure its efficacy has not been compromised.

Section 5: Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the fume hood is operating to contain any dust.

  • Contain: For a small, dry spill, gently cover with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Collect: Carefully scoop the contained material into a labeled waste container.

  • Clean: Decontaminate the spill area with an appropriate cleaning solution and wipe dry.

  • Dispose: Dispose of all cleanup materials as hazardous chemical waste according to institutional guidelines.

Exposure and First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 6: Workflow and Logic Diagram

The following diagram illustrates the decision-making process for the safe handling and storage of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_emergency Emergency Response receive Receive Compound check_seal Check Container Seal receive->check_seal store Store in Cool, Dry Place Away from Incompatibles check_seal->store log Log in Inventory store->log retrieve Retrieve from Storage log->retrieve ppe Don PPE (Goggles, Gloves, Coat) retrieve->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh & Prepare Solution fume_hood->weigh cleanup Decontaminate & Clean weigh->cleanup spill Spill Occurs weigh->spill if spill exposure Personnel Exposure weigh->exposure if exposure return_storage Return to Storage (Tightly Sealed) cleanup->return_storage spill_response Execute Spill Protocol spill->spill_response first_aid Administer First Aid Seek Medical Attention exposure->first_aid

Sources

Application

Preparation of Novel N1,N1-dimethylcyclobutane-1,3-diamine Dihydrochloride Derivatives: An In-depth Technical Guide

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. Among these, the cyclobutane ring has emerged as a structural motif of significant interest.[1][2] Its inherent conformational rigidity and unique puckered geometry provide a means to overcome some of the challenges associated with more flexible aliphatic chains or larger ring systems. The strategic incorporation of a cyclobutane core can lead to compounds with enhanced metabolic stability, improved binding affinity, and favorable oral bioavailability by acting as a rigid scaffold or a bioisosteric replacement for other chemical groups.[3]

This guide provides a comprehensive overview of the synthesis and characterization of a novel building block, N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, and its subsequent derivatization. This compound represents a versatile platform for the development of new chemical entities, particularly in the design of enzyme inhibitors and receptor modulators where the spatial orientation of amino groups is critical for biological activity.[3][4][5][6] We will delve into a detailed, field-proven protocol for its synthesis via a reductive amination strategy, outline its characterization by modern analytical techniques, and provide a workflow for the generation of diverse derivatives.

Synthetic Strategy: A Rational Approach to N1,N1-dimethylcyclobutane-1,3-diamine Dihydrochloride

The synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride can be efficiently achieved through a two-step sequence commencing with the targeted synthesis of a key intermediate, 3-aminocyclobutanone, followed by a one-pot reductive amination.

Overall Synthetic Workflow

The proposed synthetic pathway is illustrated below. The initial step involves the synthesis of 3-aminocyclobutanone from a suitable cyclobutanone precursor. The subsequent and final step is a reductive amination of the 3-aminocyclobutanone with formaldehyde in the presence of a reducing agent to yield the target N1,N1-dimethylcyclobutane-1,3-diamine, which is then isolated as its dihydrochloride salt.

Synthetic Workflow Cyclobutanone Precursor Cyclobutanone Precursor 3-Aminocyclobutanone 3-Aminocyclobutanone Cyclobutanone Precursor->3-Aminocyclobutanone Functional Group Interconversion N1,N1-dimethylcyclobutane-1,3-diamine N1,N1-dimethylcyclobutane-1,3-diamine 3-Aminocyclobutanone->N1,N1-dimethylcyclobutane-1,3-diamine Reductive Amination (Formaldehyde, Reducing Agent) N1,N1-dimethylcyclobutane-1,3-diamine\ndihydrochloride N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride N1,N1-dimethylcyclobutane-1,3-diamine->N1,N1-dimethylcyclobutane-1,3-diamine\ndihydrochloride Salt Formation (HCl)

Caption: Synthetic workflow for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

Experimental Protocols

Part 1: Synthesis of 3-Aminocyclobutanone (Intermediate)

The synthesis of 3-aminocyclobutanone can be accomplished from commercially available cyclobutanone through established literature methods, often involving oximation followed by reduction.

Part 2: Synthesis of N1,N1-dimethylcyclobutane-1,3-diamine Dihydrochloride

This protocol details the reductive amination of 3-aminocyclobutanone with formaldehyde using sodium triacetoxyborohydride, a mild and selective reducing agent.[7][8]

Materials:

  • 3-Aminocyclobutanone hydrochloride

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Hydrochloric acid (concentrated and in diethyl ether)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 3-aminocyclobutanone hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add formaldehyde (2.5 eq, 37% aqueous solution).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude free base of N1,N1-dimethylcyclobutane-1,3-diamine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of methanol and cool in an ice bath. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation and Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

ParameterValue/ConditionRationale
Starting Material 3-Aminocyclobutanone hydrochlorideReadily accessible intermediate.
Reagents Formaldehyde, NaBH(OAc)₃Formaldehyde serves as the source of the methyl groups. NaBH(OAc)₃ is a mild reducing agent suitable for one-pot reductive aminations.[7][8]
Solvent 1,2-Dichloroethane (DCE)A common and effective solvent for reductive amination reactions.[9][8]
Temperature Room TemperatureSufficient for both iminium ion formation and reduction with NaBH(OAc)₃.
Reaction Time 12-18 hoursAllows for the completion of the reaction.
Workup Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the excess reducing agent.
Purification Precipitation as dihydrochloride saltProvides a stable, crystalline solid that is easy to handle and purify.

Characterization of N1,N1-dimethylcyclobutane-1,3-diamine Dihydrochloride

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl protons (singlet), the cyclobutane methine protons, and the cyclobutane methylene protons. The chemical shifts will be influenced by the presence of the amino groups and the protonation state.
¹³C NMR Resonances for the N-methyl carbons, and the methine and methylene carbons of the cyclobutane ring.
FTIR Broad absorptions in the 2400-3000 cm⁻¹ region characteristic of amine salt N-H stretching, along with C-H and C-N stretching vibrations.[10]
Mass Spec. The mass spectrum of the free base would show the molecular ion peak and characteristic fragmentation patterns of the cyclobutane ring.[1][5]

Preparation of Novel Derivatives: A Gateway to New Chemical Space

The primary amino group of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride serves as a versatile handle for the synthesis of a diverse library of derivatives. Standard amine derivatization chemistries can be readily applied.

General Derivatization Workflow

Derivatization Workflow cluster_0 Starting Material cluster_1 Derivatization Reactions Start N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride Amide Amide Coupling (Acyl Chlorides, Carboxylic Acids) Start->Amide Sulfonamide Sulfonylation (Sulfonyl Chlorides) Start->Sulfonamide Urea Urea Formation (Isocyanates) Start->Urea Alkylation Reductive Amination (Aldehydes/Ketones) Start->Alkylation

Caption: General workflow for the derivatization of the title compound.

Representative Protocol: Amide Coupling

Materials:

  • N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

  • Amine Addition: Add a solution of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (1.2 eq) in DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Directions

This guide has detailed a robust and reproducible methodology for the synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, a valuable and versatile building block for drug discovery. The outlined protocols for its preparation and subsequent derivatization provide a clear pathway for researchers to access novel chemical matter. The unique conformational constraints imposed by the cyclobutane scaffold make this and its derivatives highly attractive for exploring structure-activity relationships in various therapeutic targets. Future work will focus on the synthesis of a diverse library of derivatives and their evaluation in a range of biological assays to unlock their full therapeutic potential.

References

  • Vertex AI Search. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
  • BenchChem. (n.d.). The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols.
  • ACS Publications. (2010, August 9). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.
  • BenchChem. (n.d.). Application of 1,3-Dichlorocyclobutane in Medicinal Chemistry: A Gateway to Novel Drug Scaffolds.
  • ACS Publications. (n.d.). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure | The Journal of Organic Chemistry.
  • PubMed. (2010, September 3). Cyclobutane-derived diamines: synthesis and molecular structure.
  • ChemScene. (n.d.). 1229625-44-8 | N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (n.d.). FTIR Spectrum of diamine.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • RSC Publishing. (n.d.). Continuous-flow Reductive N-Methylation with Highly Active Heterogeneous Pd Catalysts and Sequential-flow Synthesis of N-Monomethyl Amines - Green Chemistry.
  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1).

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Method

Application Notes & Protocols: The Role of N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride in Advanced Polymer Synthesis and Cross-linking

Introduction: A Novel Building Block for High-Performance Polymers N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride is an intriguing bifunctional monomer poised to enable the synthesis of novel polymers with unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for High-Performance Polymers

N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride is an intriguing bifunctional monomer poised to enable the synthesis of novel polymers with unique properties. Its structure is distinguished by three key features: a strained cyclobutane ring, a reactive primary amine, and a non-reactive, potentially catalytic tertiary amine. The rigid, puckered conformation of the cyclobutane ring is expected to impart significant conformational restriction into a polymer backbone, influencing properties such as thermal stability, solubility, and mechanical strength.[1] The presence of both a primary and a tertiary amine within the same molecule offers a unique handle for creating functional polymers and cross-linked networks.

The primary amine group serves as the reactive site for step-growth polymerization, such as in the formation of polyamides, or as a curative in cross-linking reactions with systems like epoxy resins.[2][3] The tertiary amine, being non-reactive in these contexts, remains as a pendant functional group that can influence the polymer's polarity, basicity, and adhesion. Furthermore, tertiary amines are known to act as catalysts in certain polymerization reactions, particularly in the curing of epoxy resins, which could lead to accelerated processing times.[2][4]

This document provides detailed application notes and exemplary protocols for utilizing N¹,N¹-dimethylcyclobutane-1,3-diamine in two key areas: as a monomer in the synthesis of novel polyamides and as a curing agent for epoxy resins. It is important to note that the starting material is a dihydrochloride salt; for most applications, it must first be converted to its free amine form via neutralization with a suitable base.

Part 1: Application in Polyamide Synthesis via Low-Temperature Solution Polycondensation

Scientific Rationale & Mechanistic Insight

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone.[5][6] A robust method for their synthesis is the low-temperature solution polycondensation of a diamine with a diacyl chloride.[7][8] This reaction is rapid, proceeds with high yield, and avoids thermal degradation of the resulting polymer.

When N¹,N¹-dimethylcyclobutane-1,3-diamine is used as the diamine monomer, its primary amine group reacts with the acyl chloride groups of the co-monomer. The tertiary amine does not participate in the chain-building reaction. This results in a linear polyamide with the cyclobutane ring integrated into the main chain and a pendant dimethylamino group at regular intervals.

The incorporation of the rigid cyclobutane moiety is anticipated to increase the glass transition temperature (Tg) of the resulting polyamide compared to analogous polymers made with flexible aliphatic diamines. This rigidity can enhance thermal stability and mechanical strength. Conversely, the disruption of chain packing by the non-planar ring and the presence of the pendant group may improve solubility in organic solvents, a common challenge with rigid-rod aromatic polyamides.[7]

Experimental Protocol: Synthesis of a Novel Polyamide

This protocol describes the synthesis of a polyamide from N¹,N¹-dimethylcyclobutane-1,3-diamine and terephthaloyl chloride, a common diacyl chloride used to impart rigidity and thermal stability.

Step 1: Neutralization of the Diamine Dihydrochloride

  • Dissolution: Dissolve N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride (1.0 eq) in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath and add a 2M solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12.

  • Extraction: Extract the free diamine from the aqueous solution using a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous phase).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the free N¹,N¹-dimethylcyclobutane-1,3-diamine. Caution: Handle the free amine under an inert atmosphere (e.g., nitrogen or argon) as amines can be sensitive to atmospheric CO₂.

Step 2: Low-Temperature Solution Polycondensation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of dry nitrogen.

  • Diamine Solution Preparation: In the flask, dissolve the freshly prepared N¹,N¹-dimethylcyclobutane-1,3-diamine (1.0 eq) in an anhydrous amide-type solvent, such as N-Methyl-2-pyrrolidone (NMP). To enhance the solubility of the resulting polyamide, anhydrous lithium chloride (LiCl) can be added (5-10 wt% of the solvent).[7]

  • Cooling: Cool the stirred diamine solution to 0 °C using an ice/salt bath.

  • Diacyl Chloride Addition: Dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the vigorously stirred diamine solution over 30-60 minutes, ensuring the reaction temperature remains between 0 and 5 °C. The formation of HCl as a byproduct will be neutralized by the diamine or an added acid scavenger like pyridine if necessary.

  • Polymerization: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-24 hours. A significant increase in viscosity indicates successful polymerization.

  • Precipitation and Purification: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, while stirring vigorously. The polyamide will precipitate as a fibrous or powdered solid.

  • Washing and Drying: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, LiCl, and solvent residues. Dry the final polyamide product in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualization: Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_prep Monomer Preparation cluster_poly Polymerization cluster_iso Isolation & Purification Diamine_HCl Diamine Dihydrochloride Neutralization Neutralization (aq. NaOH) Diamine_HCl->Neutralization Extraction Solvent Extraction Neutralization->Extraction Free_Diamine Free Diamine Extraction->Free_Diamine Reactor Setup Reactor (NMP, LiCl, N2 atm) Free_Diamine->Reactor Cooling Cool to 0 °C Reactor->Cooling Addition Dropwise Addition of Diacyl Chloride Solution Cooling->Addition Stirring Stir at RT (4-24h) Addition->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with H2O/Methanol Filtration->Washing Drying Vacuum Dry Washing->Drying Final_Polymer Pure Polyamide Drying->Final_Polymer

Caption: Epoxy curing with the diamine.

References

  • ThreeBond. (n.d.). Curing Agents for Epoxy Resin. ThreeBond Technical News. Retrieved from [Link]

  • de Alaniz, J. R. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(13), 2058-2066. Available from: [Link]

  • Liu, J., et al. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Molecules, 27(15), 5035. Available from: [Link]

  • Save My Exams. (2024). Formation of Polyamides. A Level Chemistry Revision Notes. Retrieved from [Link]

  • Polymer Innovation Blog. (2014, March 17). Thermoset Cure Chemistry Part 3: Epoxy Curing Agents. Retrieved from [Link]

  • Liaw, F. S., & Truong, T. N. (2007). Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction. The Journal of Physical Chemistry A, 111(24), 5346-5353. Available from: [Link]

  • Study Mind. (2022, April 19). Polyamide Formation (A-Level Chemistry). Retrieved from [Link]

  • Kiatsimkul, P., et al. (2007). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 129(27), 8546-8547. Available from: [Link]

  • Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I synthesize polyamide from diacid chloride?. Retrieved from [Link]

  • Rogers, M. E., & Long, T. E. (Eds.). (2003). Synthetic Methods in Step-Growth Polymers. John Wiley & Sons, Inc.
  • INEOS OPEN. (n.d.). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH VARIOUS DIAMINES. Retrieved from [Link]

  • Science.gov. (n.d.). diamine curing agents: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyamide. Retrieved from [Link]

  • Clark, J. (n.d.). polyamides - nylon and Kevlar. Chemguide. Retrieved from [Link]

  • U.S. Patent No. 2,853,467 A. (1958). Liquid aromatic diamines as curing agents for epoxy ether resins. Google Patents.
  • U.S. Patent No. 3,366,600 A. (1968). Process for preparing amine-phenol curing agent epoxy resin compositions. Google Patents.
  • YouTube. (2026, March 12). Curing Agents and Catalysts for Epoxy Adhesives: Aromatic Amines, Anhydrides, and Catalytic Systems. Retrieved from [Link]

  • U.S. Patent No. 5,416,189 A. (1995). Process for the synthesis of polyamides. Google Patents.
  • European Patent No. EP2588554B1. (2015). Storage-stable heat-activated tertiary amine catalysts for epoxy resins. Google Patents.
  • ResearchGate. (n.d.). Mechanisms for the Formation of Diamides and Polyamides by Aminolysis of D-Glucaric Acid Esters. Retrieved from [Link]

  • RSC Publishing. (2018, February 21). Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. Retrieved from [Link]

  • MDPI. (2024, May 22). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 25). The Impact of Catalysts in Epoxy Resin Formulations: A Focus on Amine-Epoxy Interactions. Retrieved from [Link]

  • ACS Publications. (2022, November 17). Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light. Retrieved from [Link]

  • Beilstein Journals. (2019, January 3). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Retrieved from [Link]

  • Al-Azzawi, F. H. (2026, March 7). Polymers That Photocross-link by Formation of Cyclobutane Rings. UoKerbala. Retrieved from [Link]

  • MDPI. (2025, May 22). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Retrieved from [Link]

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Application

Application Notes and Protocols for the In Vitro Evaluation of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

Introduction: The Rationale for Investigating a Novel Cyclobutane-Containing Diamine The cyclobutane motif has garnered significant interest in modern medicinal chemistry. Its inherent conformational rigidity, resulting...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating a Novel Cyclobutane-Containing Diamine

The cyclobutane motif has garnered significant interest in modern medicinal chemistry. Its inherent conformational rigidity, resulting from a puckered three-dimensional structure, offers a strategic advantage in the design of novel therapeutics.[1][2][3] Unlike flexible aliphatic chains, the cyclobutane scaffold can pre-organize pharmacophoric groups into a conformation that is favorable for binding to a biological target, potentially enhancing potency and selectivity.[4][5] Furthermore, the replacement of other structural motifs, such as alkenes, with a cyclobutane ring can prevent undesirable cis/trans isomerization, leading to more stable and predictable compound behavior in vivo.[6][7]

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a small molecule that incorporates both a rigid cyclobutane core and two amine functionalities. Diamine structures are common in biologically active compounds, including a variety of anticancer agents.[8] The combination of these structural features suggests that this compound could be a valuable building block or a potential therapeutic agent in its own right.

These application notes provide a comprehensive guide for researchers and drug development professionals on how to conduct initial in vitro screening of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride to explore its potential biological activities, with a primary focus on anticancer properties. The protocols are designed to be self-validating and are grounded in established methodologies.

Proposed Investigational Workflow

The initial assessment of a novel compound like N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride should follow a logical progression from general cytotoxicity screening to more specific mechanistic assays. This workflow ensures a cost-effective and scientifically sound approach to identifying and characterizing its biological potential.

workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Target Identification (Hypothesis-Driven) A Compound Preparation and Solubilization B General Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If cytotoxic F Colony Formation Assay C->F If cytotoxic G Tubulin Polymerization Assay D->G H Topoisomerase Inhibition Assay D->H E->G E->H F->G F->H

Caption: Proposed experimental workflow for the in vitro evaluation of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

Phase 1: Initial Screening for Cytotoxic Activity

The first step in evaluating a novel compound for anticancer potential is to determine if it has a cytotoxic or cytostatic effect on cancer cells. A widely used and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Protocol 1: General Cytotoxicity Screening using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

  • A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of working concentrations.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Recommendation
Cell LinesHeLa, MCF-7, A549, HEK293
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1 µM to 100 µM
Incubation Time48 - 72 hours
Positive ControlDoxorubicin

Phase 2: Mechanistic Investigation of Cell Death

If N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. This can be achieved through assays that differentiate between apoptosis and necrosis, and by analyzing the compound's effect on the cell cycle.

Protocol 2: Apoptosis vs. Necrosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter necrotic or late apoptotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The results will differentiate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Protocol 3: Cell Cycle Analysis

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the fluorescence intensity by flow cytometry.

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay.

  • Cell Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and incubate with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Phase 3: Hypothesis-Driven Target Identification

Based on the structure of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride and the results from the mechanistic assays, hypothesis-driven experiments can be designed to identify potential molecular targets. For instance, many cytotoxic compounds containing cyclobutane or diamine moieties are known to interfere with microtubule dynamics or DNA replication.[6][7][10]

Potential Target-Oriented Assays:
  • Tubulin Polymerization Assay: To investigate if the compound affects microtubule dynamics, similar to combretastatin analogs.[6][7]

  • Topoisomerase Inhibition Assay: To determine if the compound interferes with DNA replication and repair by inhibiting topoisomerase enzymes.[11]

The selection of these assays should be guided by the outcomes of the initial screening and mechanistic studies.

Conclusion

The provided protocols offer a structured and comprehensive approach for the initial in vitro characterization of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. By following this workflow, researchers can efficiently determine its cytotoxic potential, elucidate the mechanism of cell death, and begin to identify its molecular targets. The unique structural properties of the cyclobutane ring suggest that this compound and its derivatives could be a promising area for further investigation in drug discovery.[1][4]

References

  • Malaschuk, I., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. J Mol Struct, 1210, 128025. Available from: [Link]

  • NextSDS. 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride — Chemical Substance Information. Available from: [Link]

  • Zhang, Q., et al. (2012). Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics. Indian J Pharm Sci, 74(5), 443-448. Available from: [Link]

  • Ivanov, A. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. J Org Chem, 75(17), 6031-6040. Available from: [Link]

  • Giles, D., et al. (2007). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Evodiamine Derivatives as Potential Antihepatocellular Carcinoma Agents. J Med Chem, 65(12), 8549-8569. Available from: [Link]

  • PubMed. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. Available from: [Link]

  • de Jong, E., et al. (2018). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chem, 20, 4443-4453. Available from: [Link]

  • van der Meer, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(12), 1918-1934. Available from: [Link]

  • Kemix Pty Ltd. N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. Available from: [Link]

  • Boyle, K. E. (2006). The Synthesis and Biological Evaluation of Tamandarin B Analogs. ScholarlyCommons. Available from: [Link]

  • Wilson, J. J., & Lippard, S. J. (2012). In Vitro Anticancer Activity of cis-Diammineplatinum(II) Complexes with #-Diketonate Leaving Group Ligands. J Med Chem, 55(11), 5049-5058. Available from: [Link]

  • Dulude, H., et al. (1995). In vitro cytotoxicity and differential cellular sensitivity of derivatives of diamino acids. II. N1-methyl, N1-allyl, N1-(2-chloroethyl) and N1-propargyl nitrosoureas. Anticancer Res, 15(3), 853-858. Available from: [Link]

  • Rocha, D. N., et al. (2022). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. Molecules, 27(23), 8303. Available from: [Link]

  • Nielsen, E., & Ladefoged, O. (2013). Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health-based quality criterion for ambient air. Danish Environmental Protection Agency. Available from: [Link]

  • Pajak, J., et al. (2020). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Curr Med Chem, 27(31), 5146-5164. Available from: [Link]

  • Jaramillo, D. (2022). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N1,N1-Dimethylcyclobutane-1,3-diamine Dihydrochloride

Welcome to the Application Scientist Troubleshooting Guide. 1,3-substituted cyclobutanes are highly valued in modern drug discovery due to their defined spatial arrangement, achirality, and ability to act as bioisosteres...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide. 1,3-substituted cyclobutanes are highly valued in modern drug discovery due to their defined spatial arrangement, achirality, and ability to act as bioisosteres for aromatic rings[1]. However, synthesizing N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride presents unique challenges, particularly regarding chemoselectivity during reductive amination and the handling of highly hygroscopic salts.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each step and self-validating checkpoints to ensure your synthesis is robust, scalable, and high-yielding.

Mechanistic Workflow

The synthesis of Boc-monoprotected cyclobutane diamines allows for orthogonal functionalization, a critical strategy for multigram scale-up[2]. The optimal pathway relies on a Curtius rearrangement followed by a highly controlled reductive amination.

SynthesisWorkflow A 3-Oxocyclobutanecarboxylic Acid (Starting Material) B Curtius Rearrangement (DPPA, Et3N, tBuOH, 80°C) A->B C tert-Butyl (3-oxocyclobutyl)carbamate (Intermediate 1) B->C D Reductive Amination (HNMe2, NaBH(OAc)3, DCE, rt) C->D E tert-Butyl (3-(dimethylamino)cyclobutyl)carbamate (Intermediate 2) D->E F Chromatographic Separation (Silica Gel, DCM/MeOH) E->F G Isomerically Pure Intermediate F->G H Boc Deprotection & Salt Formation (4M HCl in Dioxane, rt) G->H I N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (Final Product) H->I

Figure 1: Synthetic workflow for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

Self-Validating Experimental Protocols

Step 1: Curtius Rearrangement to tert-Butyl (3-oxocyclobutyl)carbamate

Causality: Diphenylphosphoryl azide (DPPA) is utilized instead of sodium azide to safely generate the acyl azide in situ. Thermal rearrangement yields an isocyanate intermediate, which is immediately trapped by tert-butanol to form the Boc-protected amine.

  • Procedure: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous toluene and tert-butanol. Add triethylamine (1.2 eq) and DPPA (1.05 eq). Heat the reaction strictly to 80°C for 8 hours under argon. Concentrate and purify via silica gel chromatography.

  • Self-Validation Checkpoint: Evolution of N₂ gas visually confirms acyl azide decomposition. Perform IR spectroscopy on the isolated product; successful conversion is validated by the disappearance of the broad carboxylic acid O-H stretch and the appearance of a strong urethane C=O stretch at ~1710 cm⁻¹ alongside the cyclobutanone C=O stretch at ~1780 cm⁻¹.

Step 2: Reductive Amination

Causality: Installation of the dimethylamine moiety is typically achieved via reductive amination or the Eschweiler-Clarke reaction; however, reductive amination with NaBH(OAc)₃ offers superior chemoselectivity and avoids hazardous conditions associated with older methods. Titanium(IV) isopropoxide [Ti(OiPr)₄] is mandated as a Lewis acid to drive iminium formation before the hydride source is introduced, preventing premature reduction of the ketone.

  • Procedure: To a solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in 1,2-dichloroethane (DCE), add dimethylamine hydrochloride (1.5 eq), triethylamine (1.5 eq), and Ti(OiPr)₄ (1.2 eq). Stir at room temperature for 2 hours. Cool to 0°C, then add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Self-Validation Checkpoint: Analyze the reaction mixture via LC-MS. The system is validated when the ketone mass [M+H]⁺ 186 is entirely replaced by the product mass [M+H]⁺ 215. Ninhydrin staining on TLC will remain negative (as it is a tertiary amine), whereas Dragendorff's reagent will yield a positive spot.

Step 3: Boc Deprotection & Salt Formation

Causality: Aqueous acids cause the highly hygroscopic cyclobutane diamine salt to deliquesce into an unworkable gum. Using anhydrous HCl in dioxane ensures the dihydrochloride salt precipitates cleanly out of solution, driving the equilibrium forward and allowing for easy isolation via filtration.

  • Procedure: Dissolve the purified tert-butyl (3-(dimethylamino)cyclobutyl)carbamate in minimal anhydrous dichloromethane. Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 4 hours. A white precipitate will form. Dilute with anhydrous diethyl ether, filter under a blanket of dry nitrogen, and dry immediately in a vacuum desiccator over P₂O₅.

  • Self-Validation Checkpoint: ¹H NMR (D₂O) must show the complete absence of the massive 9H singlet at ~1.4 ppm (Boc group). The dihydrochloride salt formation is validated by a highly crystalline morphology and a shift in the N-methyl protons downfield (~2.8 ppm) due to protonation.

Troubleshooting & Yield Optimization FAQs

Q: Why is my reductive amination yielding high amounts of 3-hydroxycyclobutylcarbamate instead of the desired amine? A: This is a classic chemoselectivity failure. It occurs when the hydride source (NaBH(OAc)₃) reduces the ketone faster than the iminium ion can form. Solution: You must enforce a 2-hour pre-stir of the ketone, dimethylamine, and Ti(OiPr)₄ before introducing the reducing agent. This guarantees complete conversion to the iminium intermediate, shutting down the alcohol byproduct pathway.

Q: How can I improve the cis/trans diastereomeric ratio (dr) during scale-up? A: The facial selectivity of hydride attack on the cyclobutane ring is influenced by the steric bulk of the Boc-amino group. Standard conditions typically yield a ~60:40 to 70:30 mixture. If a specific isomer is required, chromatographic separation at the Boc-protected stage (Step 2) is mandatory. The cis and trans isomers have distinct Rf values on silica gel (DCM:MeOH:NH₄OH systems). Do not attempt separation after deprotection, as the highly polar dihydrochloride salts are nearly impossible to resolve via standard phase chromatography.

Q: My final dihydrochloride salt is a sticky gum rather than a free-flowing powder. How do I fix this? A: The dihydrochloride salt of cyclobutane diamines is exceptionally hygroscopic. If exposed to ambient humidity during filtration, it will rapidly absorb water and deliquesce. Solution: Perform the filtration using a Schlenk frit under a blanket of dry argon or nitrogen. If it has already gummed up, triturate the gum vigorously with anhydrous diethyl ether or acetonitrile until it solidifies, then rapidly transfer it to a vacuum desiccator.

Quantitative Data Analysis

The following table summarizes the causal impact of specific reaction conditions on the yield and purity of the synthesis workflow.

Optimization ParameterExperimental ConditionYield (%)Purity (LC-MS)Causality / Mechanistic Impact
Iminium Pre-formation Direct addition of NaBH(OAc)₃35 - 40%< 60%Premature hydride attack reduces ketone to 3-hydroxycyclobutylcarbamate.
Iminium Pre-formation 2h pre-stir with Ti(OiPr)₄88 - 92%> 95%Lewis acid drives complete iminium formation before reduction occurs.
Deprotection Solvent Aqueous 6M HClN/A (Gum)N/AHigh hygroscopicity of the salt causes rapid deliquescence in the presence of water.
Deprotection Solvent Anhydrous 4M HCl in Dioxane95 - 98%> 99%Anhydrous environment forces the dihydrochloride salt to cleanly precipitate.

References

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Chemistry Portal.
  • Grygorenko, O. O., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.
  • National Institutes of Health. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in Organic Solvents

Welcome to the technical support center for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges encountered with this compound in organic solvents. The following question-and-answer format provides in-depth, scientifically-grounded solutions to facilitate your experimental success.

Frequently Asked Questions (FAQs)
Q1: Why is my N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The poor solubility of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in nonpolar or weakly polar organic solvents is due to its ionic nature. As a dihydrochloride salt, the molecule exists as a highly polar, charged species.[1] The strong electrostatic interactions between the protonated amine groups and the chloride anions create a stable crystal lattice that requires a significant amount of energy to break apart.

Organic solvents like DCM and THF are characterized by low polarity and are incapable of forming strong interactions, such as ion-dipole interactions, with the salt.[2] Consequently, the energy released from solvating the ions is insufficient to overcome the lattice energy of the salt, resulting in poor solubility. The general principle of "like dissolves like" governs this behavior; polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[2]

Troubleshooting Guides
Q2: I'm observing a persistent suspension of the compound in my reaction mixture. What are the immediate steps I can take to improve solubility?

A2: When faced with a persistent suspension, several immediate strategies can be employed to enhance dissolution.

1. Solvent Selection and Co-solvents: If your reaction conditions permit, consider switching to a more polar organic solvent. Protic solvents like methanol or ethanol can be effective. If the reaction is sensitive to protic solvents, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are viable alternatives.[3]

Often, a mixture of solvents, known as a co-solvent system, can achieve the desired solubility without drastically altering the reaction environment.[4] For instance, adding a small percentage of a polar solvent like methanol to a less polar solvent like DCM can significantly improve the solubility of the dihydrochloride salt.

2. Physical Methods:

  • Vigorous Stirring: Ensure the mixture is being agitated vigorously to maximize the surface area of the solid in contact with the solvent.[1]

  • Sonication: Applying ultrasonic waves can help break down agglomerates of the solid, increasing the surface area available for solvation.

  • Gentle Warming: Cautiously increasing the temperature of the mixture can enhance solubility. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

The following table provides a qualitative overview of the expected solubility of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in various solvents.

Solvent ClassExamplesExpected SolubilityRationale
Nonpolar Aprotic Hexane, TolueneVery LowLack of polarity to solvate ions.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateLow to ModerateLimited ability to form strong interactions with the salt.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighHigh dielectric constant and polarity facilitate ion solvation.
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding and forming strong ion-dipole interactions.
Q3: My reaction is incompatible with polar solvents. How can I solubilize the diamine dihydrochloride in a non-polar or weakly polar solvent?

A3: This is a common challenge in organic synthesis. The most effective strategy is to convert the hydrochloride salt to its corresponding free amine in situ. The free amine is significantly less polar and more soluble in a wide range of organic solvents.[1]

Protocol: In-situ Conversion to the Free Amine

This protocol describes the process of neutralizing the dihydrochloride salt to its more soluble free amine form directly within the reaction vessel.

Materials:

  • N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.2 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend the N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in the anhydrous organic solvent.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the tertiary amine base (2.2 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

During this process, the dihydrochloride salt reacts with the tertiary amine to form the soluble free diamine and an insoluble triethylamine or diisopropylethylamine hydrochloride salt, which often appears as a white precipitate.[1] The resulting mixture containing the dissolved free diamine can often be used directly in the subsequent reaction step.

Below is a diagram illustrating the workflow for this process.

G cluster_0 In-situ Free Amine Conversion Workflow start Suspend Dihydrochloride Salt in Anhydrous Solvent cool Cool to 0°C start->cool Inert Atmosphere add_base Add Tertiary Amine Base (2.2 eq.) cool->add_base stir Stir and Warm to RT add_base->stir result Soluble Free Diamine in Solution + Precipitated Amine Salt stir->result Neutralization Occurs proceed Proceed with Reaction result->proceed G start Solubility Issue with Diamine Dihydrochloride check_solvent Is the solvent polar? start->check_solvent use_polar Use Polar Solvent (e.g., DMF, DMSO, MeOH) check_solvent->use_polar Yes check_compatibility Is a polar solvent compatible with the reaction? check_solvent->check_compatibility No free_amine Convert to Free Amine (in-situ neutralization) check_compatibility->free_amine No cosolvent Use a Co-solvent System check_compatibility->cosolvent Yes ptc Consider Phase-Transfer Catalysis (PTC) free_amine->ptc If neutralization is not desired or feasible

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

Welcome to the technical support center for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (CAS No. 1229625-44-8).[1] This guide is designed for researchers, chemists, and pharmaceutical development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (CAS No. 1229625-44-8).[1] This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the crystallization of this compound. As a small, polar dihydrochloride salt, its crystallization behavior is governed by principles common to many pharmaceutical salts, yet its unique structure presents specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent systems for crystallizing N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride?

A1: For polar hydrochloride salts like this one, a good starting point is to use polar, protic solvents where the compound has moderate solubility that increases with temperature.[2] We recommend screening systems such as:

  • Single Solvents: Methanol, Ethanol, Isopropanol (IPA), or Water.

  • Solvent/Anti-solvent Systems: A common and effective approach is to dissolve the compound in a polar solvent where it is soluble (like ethanol or methanol) and then slowly add a less polar anti-solvent in which it is insoluble (like Ethyl Acetate, Methyl tert-butyl ether (MTBE), or Toluene) to induce precipitation.[2] A system like Isopropanol/Water can also be effective.[3]

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[2][4][5] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent environment or when the concentration is simply too high.[4][5] The resulting oil is often an amorphous, impure form of your compound. To resolve this, please see the detailed "Oiling Out" section in our Troubleshooting Guide below.

Q3: I'm not getting any crystals, even after cooling the solution for an extended period. What should I do?

A3: A failure to crystallize usually indicates that the solution is not sufficiently supersaturated, or there is a high energy barrier for nucleation.[2] Several techniques can be employed to induce crystallization:

  • Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration.[2]

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2]

  • Seeding: Add a few microscopic seed crystals of the desired solid to the solution. This provides a template for crystal growth and is a highly effective method.[6]

  • Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator.

Q4: The resulting crystals are very fine needles or an amorphous powder. How can I get larger, more defined crystals?

A4: The formation of very small crystals or amorphous solid suggests that the nucleation rate was too high and the crystal growth was too rapid.[2] This is often caused by a very high level of supersaturation. To promote the growth of larger crystals, you need to slow down the crystallization process. Key strategies include:

  • Reducing the rate of cooling.

  • Slowing the rate of anti-solvent addition.

  • Using a solvent system where the compound is slightly more soluble.[2]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the crystallization of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

Problem 1: Compound Oils Out (Liquid-Liquid Phase Separation)

Probable Cause: This phenomenon occurs when the rate of phase separation is faster than the rate of crystal nucleation.[6] The solution becomes supersaturated at a temperature where the solute is more stable as a liquid than a solid. This is common for highly concentrated solutions or when cooling is too rapid.[2][4]

Step-by-Step Solution:

  • Re-dissolve the Oil: Gently heat the solution until the oil phase redissolves completely, resulting in a clear solution.

  • Dilute the Solution: Add more of the primary solvent (e.g., 10-20% more volume) to reduce the overall concentration.[2] This lowers the supersaturation level reached at any given temperature.

  • Slow Down the Process:

    • For Cooling Crystallization: Decrease the cooling rate significantly (e.g., from crash cooling in an ice bath to slow cooling at room temperature, followed by refrigeration). A rate of 5-10 °C per hour is a good target.[3]

    • For Anti-solvent Crystallization: Reduce the addition rate of the anti-solvent. Add it dropwise with vigorous stirring to avoid localized high supersaturation.

  • Introduce Seed Crystals: Once the solution has cooled slightly (but before any cloudiness or oiling appears), add a small number of seed crystals. Seeding provides a low-energy pathway for crystallization to occur before the conditions for oiling out are met.[4][6]

Causality Explanation: By reducing the concentration and slowing the generation of supersaturation, you remain in the 'metastable zone' for longer. This zone is where crystal growth is favored over the spontaneous formation of new nuclei or an oil phase. Seeding bypasses the difficult primary nucleation step, directing the system towards controlled crystal growth.

Problem 2: Poor Crystal Quality (Fine Needles, Dendrites, or Amorphous Powder)

Probable Cause: This issue arises from excessively rapid nucleation and crystal growth, driven by a high degree of supersaturation.[2] While you are avoiding oiling out, the conditions are still too aggressive for the formation of large, well-ordered crystals.

Step-by-Step Solution:

  • Solvent System Optimization: The goal is to find a solvent system where the compound's solubility is not excessively high at elevated temperatures nor extremely low at cold temperatures.

    • If using a single solvent, try one in which the compound has slightly higher solubility at room temperature.

    • If using an anti-solvent, reduce the proportion of the anti-solvent to slow down the precipitation.

  • Control Supersaturation: As with oiling out, the key is to generate supersaturation more slowly.

    • Employ a very slow cooling ramp.

    • Use a syringe pump for a slow, controlled addition of the anti-solvent.

  • Maturation/Aging: After the initial crystallization, hold the resulting slurry at the final temperature with gentle stirring for several hours (a process known as maturation or Ostwald ripening).[3] This allows smaller, less stable crystals to redissolve and deposit onto larger crystals, improving the overall particle size distribution.

Causality Explanation: Slower crystallization allows molecules to properly align themselves into a more stable, lower-energy crystal lattice, leading to larger and higher-quality crystals. Maturation leverages thermodynamics to favor the growth of larger crystals at the expense of smaller ones.

Problem 3: Inconsistent or Multiple Crystal Forms (Polymorphism)

Probable Cause: Polymorphism is the ability of a compound to exist in different crystal structures. For pharmaceutical salts, this is a critical consideration as different polymorphs can have varying stability, solubility, and bioavailability.[2] The formation of a specific polymorph is highly sensitive to experimental conditions.

Step-by-Step Solution:

  • Strictly Control Conditions: Ensure that temperature, cooling/addition rates, stirring speed, and solvent ratios are identical for every batch.

  • Implement a Seeding Protocol: The most reliable way to obtain a specific polymorph is to seed the crystallization with crystals of that known form. This directs the crystallization process towards the desired outcome.[2]

  • Solvent Choice: The choice of solvent can dictate the resulting polymorph. Hydrogen bonding between the solvent and the diamine salt can influence how the molecules pack in the crystal lattice.[7] Therefore, screening different solvent systems (e.g., an alcohol vs. an aprotic solvent) is recommended.

  • Characterize Each Batch: Use analytical techniques like X-Ray Powder Diffraction (XRPD) to confirm the crystal form of each batch and ensure consistency.

Causality Explanation: The formation of a particular polymorph is a kinetically and thermodynamically controlled process. Seeding provides a template of the desired (often the most stable) form, lowering the kinetic barrier for its formation over other potential polymorphs. Solvents can act as "templates" at the molecular level, promoting specific packing arrangements.

Data & Protocols

Table 1: Recommended Solvent & Anti-Solvent Systems

This table provides starting points for screening. Optimal ratios must be determined experimentally.

Solvent (Good Solubility) Anti-Solvent (Poor Solubility) Notes
MethanolMethyl tert-butyl ether (MTBE)A common system providing a large polarity difference.
EthanolEthyl AcetateGood for controlling precipitation; both solvents are common in pharma.
Isopropanol (IPA)Heptane/HexaneHeptane is often preferred for safety and higher boiling point.
WaterAcetone or IsopropanolUseful if the compound is highly water-soluble. The salt's solubility will decrease significantly with the addition of the organic solvent.
Protocol 1: Cooling Crystallization
  • Solubility Test: Determine an appropriate solvent (e.g., Isopropanol) where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature (e.g., 60-70 °C).[3]

  • Dissolution: In a flask, add the crude N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride to the chosen solvent. Heat the mixture while stirring until all solids are dissolved. Avoid boiling for extended periods.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[3]

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., Methanol) at room temperature.

  • Anti-Solvent Addition: With efficient stirring, slowly add the "anti-solvent" (e.g., MTBE) dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution & Growth: Add a few drops of the "good" solvent back into the mixture until it becomes clear again. Cover the flask and allow it to stand undisturbed. Crystals should form as the system slowly re-equilibrates.

  • Isolation & Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Visualizing the Process

Crystallization_Troubleshooting cluster_start Initial State cluster_problems Common Issues cluster_solutions Solutions cluster_end Desired Outcome Start Crude Product in Solution OilingOut Problem: Oiling Out Causes: Too concentrated, Too rapid cooling Start->OilingOut Crystallization Attempt NoCrystals Problem: No Crystals Form Causes: Not supersaturated, High nucleation barrier Start->NoCrystals Crystallization Attempt PoorQuality Problem: Poor Crystal Quality Causes: High supersaturation, Rapid nucleation Start->PoorQuality Crystallization Attempt Sol_Dilute Dilute & Re-heat OilingOut:sol->Sol_Dilute Sol_SlowCool Slow Down Process (Cooling / Anti-Solvent) OilingOut:sol->Sol_SlowCool Sol_Seed Add Seed Crystals OilingOut:sol->Sol_Seed NoCrystals:sol->Sol_Seed Sol_Concentrate Concentrate Solution NoCrystals:sol->Sol_Concentrate PoorQuality:sol->Sol_SlowCool EndProduct High-Quality Crystals Sol_Dilute->EndProduct Optimized Process Sol_SlowCool->EndProduct Optimized Process Sol_Seed->EndProduct Optimized Process Sol_Concentrate->EndProduct Optimized Process

Caption: Troubleshooting logic for common crystallization issues.

AntiSolvent_Process A Dissolve Compound in Minimum 'Good' Solvent (e.g., Methanol) B Slow, Dropwise Addition of 'Anti-Solvent' (e.g., MTBE) with Vigorous Stirring A->B C Observe for Persistent Turbidity (Cloudiness) B->C D Add a few drops of 'Good' Solvent to Re-clarify C->D Turbidity Observed E Allow Solution to Stand Undisturbed for Crystal Growth D->E F Isolate, Wash, and Dry Pure Crystals E->F

Caption: Workflow for Anti-Solvent Crystallization.

References

  • BenchChem. (2025). Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization.
  • Meng, Q.W., Deng, C., Li, Y., & Du, J. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 847-852.
  • Google Patents. (1956). Diamines and salts thereof (U.S. Patent No. 2,739,981A).
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • BenchChem. (2025). Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine (Chinese Patent No. CN113620813B).
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, July 31). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Retrieved from [Link]

  • MDPI. (2026, January 20). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. Pharmaceuticals. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • ICMCB-CNRS. (n.d.). Guide for crystallization. Retrieved from [Link]

  • BenchChem. (2025). Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide.
  • ResearchGate. (n.d.). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Retrieved from [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

Sources

Optimization

Advanced purification techniques for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride impurities

Welcome to the technical support center for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered durin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the purification of this key pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your laboratory.

Section 1: Understanding the Compound and Common Impurities

Q1: What are the critical structural features of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride that influence its purification?

A1: The purification strategy is dictated by three key molecular features:

  • Two Basic Centers: The molecule has two amine groups—one primary (-NH2) and one tertiary (-N(CH3)2). These have different pKa values and steric environments, which can be exploited in pH-dependent separations like ion-exchange chromatography.

  • Cyclobutane Core: The rigid cyclobutane ring gives rise to cis and trans diastereomers.[1] Separating these is often the most significant purification challenge, as they can have very similar physical properties. The target isomer must be clearly defined before developing a purification strategy.

  • Dihydrochloride Salt Form: The compound is typically supplied as a stable, crystalline dihydrochloride salt. This makes it highly polar and water-soluble, favoring crystallization from polar solvents but complicating extraction and reversed-phase chromatography unless pH is carefully controlled.

Q2: I've completed the synthesis. What are the most likely impurities I need to remove?

A2: Impurities in amine synthesis are typically process-related and can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors used to construct the cyclobutane ring or the amine functionalities.

  • Reaction Intermediates: Incomplete reactions can leave behind mono-aminated cyclobutane intermediates. These are particularly challenging as they share structural similarities with the final product.

  • Diastereomeric Impurities: The non-desired stereoisomer (e.g., the cis isomer if the trans is the target) is a common and critical impurity.[2][3]

  • Over-alkylation or Side-Reaction Products: Small amounts of byproducts from unintended reactions can occur.

  • Inorganic Salts: Excess reagents or byproducts from the hydrochloride salt formation (e.g., NaCl) may be present.[4]

  • Residual Solvents: Solvents used during the synthesis or workup may be trapped in the solid matrix.

Section 2: Recrystallization – The First Line of Defense

Recrystallization is the most powerful and scalable technique for purifying crystalline solids. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain in solution.[5]

Q3: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is above the melting point of its solid form in that specific solvent.[6] Essentially, you've created a supersaturated liquid phase of your compound instead of a crystalline solid phase.

Troubleshooting Steps:

  • Reduce the Concentration: The most common cause is a solution that is too concentrated. Add a small amount of hot solvent back into the mixture to dissolve the oil, then allow it to cool much more slowly.

  • Slow Down the Cooling Rate: Rapid cooling, such as plunging a hot flask into an ice bath, promotes oiling. Allow the solution to cool gradually to room temperature, which gives the molecules time to orient into a crystal lattice.[7]

  • Change the Solvent System: Try a co-solvent (or anti-solvent) system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol or ethanol), then slowly add a "poor" solvent (an anti-solvent like isopropanol or acetonitrile) at the same temperature until turbidity (cloudiness) appears. Add a drop of the good solvent to clarify and then cool slowly.[6]

  • Introduce a Seed Crystal: If you have a small amount of pure material, adding a seed crystal can provide a template for proper crystal growth and bypass the kinetic barrier to nucleation.[6]

Logical Flow for Troubleshooting Recrystallization

G start Recrystallization Attempt issue Problem Encountered? start->issue oiling Compound 'Oils Out' issue->oiling Yes no_xtal No Crystals Form issue->no_xtal Yes low_purity Purity Still Low issue->low_purity Yes success Pure Crystals Obtained issue->success No sol1 Reduce Concentration Slow Cooling Rate Use Co-Solvent System Add Seed Crystal oiling->sol1 sol2 Too Much Solvent? Evaporate Solvent Add Anti-Solvent Scratch Flask Wall no_xtal->sol2 sol3 Impurity Co-crystallizes? Change Solvent System Consider Chromatography low_purity->sol3 sol1->start Retry sol2->start Retry sol3->start Retry

Caption: Troubleshooting logic for common crystallization issues.

Q4: How do I select an appropriate solvent for recrystallizing this dihydrochloride salt?

A4: For highly polar hydrochloride salts, you should screen polar, protic solvents. The ideal solvent will fully dissolve the compound when hot but provide poor solubility when cold.

Solvent SystemRationale
Water Often too good a solvent, leading to low recovery. Can be used as the primary solvent in an anti-solvent approach with ethanol or isopropanol.
Methanol / Ethanol Excellent primary choices. They are polar enough to dissolve the salt at reflux but often allow for good recovery upon cooling.
Isopropanol (IPA) Generally has lower solvating power than methanol/ethanol for salts. It can be a great single solvent or used as an anti-solvent with methanol to induce crystallization.[6]
Acetonitrile (ACN) A polar aprotic solvent. Can be effective, especially in mixtures with alcohols, to modulate solubility and crystal growth.
Avoid Non-polar solvents like hexanes, toluene, or dichloromethane will have negligible solubility for the dihydrochloride salt and are unsuitable as primary solvents.

Section 3: Advanced Chromatographic Purification

When recrystallization is insufficient, particularly for removing structurally similar impurities or diastereomers, chromatography is the next step.

Q5: Can I use standard silica gel chromatography?

A5: It is strongly discouraged for this compound. The highly polar nature of the dihydrochloride salt will cause it to bind irreversibly to the acidic silica gel surface, resulting in very poor recovery and broad, streaking peaks. While the free-base form could be purified on silica, re-forming the specific dihydrochloride salt stoichiometrically can be challenging.

Q6: How can Ion-Exchange (IEX) Chromatography help purify my compound?

A6: Ion-exchange chromatography is an ideal technique for separating molecules based on their net charge and is highly effective for salts like yours.[8][9] For this diamine, you would use Cation-Exchange Chromatography (CEX) , where your positively charged (protonated) amine binds to a negatively charged stationary phase (resin).

The Principle of Separation:

  • Binding: At a pH below the pKa of both amine groups (e.g., pH 3-5), the molecule is dicationic (+2 charge) and binds strongly to the cation-exchange resin.

  • Elution: You elute the bound compounds by increasing the ionic strength (a salt gradient, e.g., 0-2 M NaCl) or by increasing the pH. As the salt concentration increases, the salt cations (e.g., Na+) compete with your compound for binding sites, eventually displacing it. Because the primary and tertiary amines have different pKa's and charge densities, impurities (like a mono-amine intermediate with a +1 charge) will elute at a different salt concentration than your desired product.

Workflow for Cation-Exchange Purification

CEX_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing prep_resin Select Cation-Exchange Resin (e.g., Sulfopropyl) prep_buffer Prepare Low Salt Buffer (A) & High Salt Buffer (B) at pH 4-5 prep_resin->prep_buffer prep_sample Dissolve Crude Sample in Buffer A prep_buffer->prep_sample equilibrate Equilibrate Column with Buffer A prep_sample->equilibrate load Load Sample onto Column equilibrate->load wash Wash with Buffer A to Remove Neutral Impurities load->wash elute Elute with Salt Gradient (0-100% Buffer B) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC, TLC) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt & Lyophilize to Recover Final Product pool->desalt

Caption: Step-by-step workflow for purification via cation-exchange chromatography.

Q7: How do I develop an analytical HPLC method to check the purity?

A7: A robust Reversed-Phase HPLC (RP-HPLC) method is essential for assessing purity at each stage.[10]

Recommended Starting Conditions:

  • Column: C18, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier is crucial to ensure protonation of the amines for good peak shape.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol with the same acidic modifier.

  • Gradient: Start with a shallow gradient (e.g., 5-50% B over 20 minutes) to effectively separate polar impurities.

  • Detection: UV at 210-220 nm (where amines without chromophores absorb) or an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD).

  • Troubleshooting: If you see peak tailing, it often indicates a secondary interaction with the silica backbone of the column. Ensure the mobile phase pH is low enough (pH 2-3) to fully protonate the amines.[11][12]

Section 4: Protocols

Protocol 1: Bench-Scale Recrystallization
  • Solvent Screening: In small vials, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (Methanol, Ethanol, IPA) at room temperature and at reflux. A good candidate will show poor solubility at room temperature but complete dissolution when hot.

  • Dissolution: Place 1.0 g of the crude N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride into a 50 mL Erlenmeyer flask with a stir bar.

  • Add Hot Solvent: Add the chosen solvent (e.g., Ethanol) dropwise to the flask while heating on a hot plate and stirring, until the solid is just completely dissolved. Avoid adding a large excess of solvent.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Induce Crystallization (If Needed): If no crystals form, gently scratch the inside of the flask with a glass rod at the solvent-air interface or add a single seed crystal.

  • Cooling: Once crystal growth has established at room temperature, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Analytical HPLC Method Development
  • Standard Preparation: Prepare a stock solution of your reference standard at 1 mg/mL in Mobile Phase A. Prepare a sample of your crude material at the same concentration.

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: UV at 215 nm.

  • Gradient Program:

    • Time 0 min: 5% B

    • Time 20 min: 60% B

    • Time 22 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Analysis: Inject the reference standard to determine the retention time of the main peak. Inject the crude sample to visualize the impurity profile.

  • Optimization: Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient will increase separation.[12]

References

  • CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents.
  • Kleemann, A. et al. (2018). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemSusChem. Available from: [Link]

  • Meng Q., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092. Available from: [Link]

  • Rybalkin, M. et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Available from: [Link]

  • Vitas. (n.d.). Purity of Ethylene Diamine by GC-FID. Available from: [Link]

  • Gao, C.-Z. et al. (2014). Efficient chiral resolution of (±)-cyclohexane-1,2-diamine. Journal of Chemical Research. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Available from: [Link]

  • Wang, Y. et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology. Available from: [Link]

  • Meng, Q. et al. (2013). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. ResearchGate. Available from: [Link]

  • Fuji, K. et al. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available from: [Link]

  • Bitesize Bio. (2025). Ion-Exchange Chromatography: An Easy Introduction to the Basics. Available from: [Link]

  • Gao, C.-Z. et al. (2014). Efficient chiral resolution of (±)-cyclohexane-1,2-diamine. ResearchGate. Available from: [Link]

  • IJNRD.org. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available from: [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Available from: [Link]

  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Available from: [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available from: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office.
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available from: [Link]

  • Mabion. (n.d.). Ion-Exchange Chromatography in Monoclonal Antibodies Purification. Available from: [Link]

  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Available from: [Link]

  • Driskell, R. R. et al. (1993). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Journal of Chromatography. Available from: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride coupling reactions

A Guide to Overcoming Steric Hindrance in Amide Coupling Reactions Section 1: Understanding the Core Challenge (FAQs) This section addresses the fundamental issues researchers face when working with N1,N1-dimethylcyclobu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Steric Hindrance in Amide Coupling Reactions

Section 1: Understanding the Core Challenge (FAQs)

This section addresses the fundamental issues researchers face when working with N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

Q1: Why are my standard amide coupling reactions failing with N1,N1-dimethylcyclobutane-1,3-diamine?

A1: The primary obstacle is significant steric hindrance.[1] The cyclobutane ring, combined with the bulky N,N-dimethyl group adjacent to the reactive primary amine, creates a highly congested environment.[2] This bulk physically shields the primary amine's nitrogen, making it difficult for the electrophilic carbon of an activated carboxylic acid to approach and react, leading to slow or failed reactions under standard conditions.[2][3]

cluster_amine Sterically Hindered Amine cluster_acid Activated Acid Amine N1,N1-dimethylcyclobutane -1,3-diamine Steric_Shield_1 Cyclobutane Ring Steric_Shield_2 N,N-dimethyl Group Acid Activated Carboxylic Acid Acid->Amine   Approach Blocked

Caption: Steric hindrance from bulky groups blocks the activated acid.

Q2: My reaction with EDC/HOBt gave no product. What is happening at the molecular level?

A2: Standard carbodiimide activators like EDC, even with additives like HOBt, form O-acylisourea intermediates or HOBt esters. While effective for many amines, these activated species are often not reactive enough to overcome the high activation energy barrier imposed by a sterically hindered amine.[4] The reaction stalls because the nucleophilic attack of the hindered amine on the activated ester is too slow, allowing for competing side reactions like hydrolysis of the activated ester to occur.

Q3: The diamine is a dihydrochloride salt. How does this affect my reaction setup?

A3: The dihydrochloride salt form means both nitrogen atoms are protonated (R-NH3+ and R-N+H(CH3)2). In this state, the primary amine is not nucleophilic and cannot participate in the coupling reaction. You must add a sufficient amount of a non-nucleophilic base to neutralize the salt and liberate the free amine in situ. A minimum of two equivalents of base are required for the salt, plus an additional equivalent to quench the acid produced during the coupling itself.

Q4: Which nitrogen on the molecule is expected to react?

A4: The reaction will occur on the primary amine (-NH2). The other nitrogen is a tertiary amine (-N(CH3)2), which is non-nucleophilic under these conditions and will not form a stable amide bond. Your primary challenge is the steric congestion surrounding this reactive primary amine.

Section 2: Troubleshooting Guide: A Stepwise Approach to Success

When your coupling reaction yields are low or non-existent, a systematic approach to optimization is critical. Follow this guide to diagnose and solve the issue.

start Low or No Product Yield check_base Is sufficient non-nucleophilic base present? (≥3 eq.) (e.g., DIPEA, Collidine) start->check_base check_base->start No, Add More Base upgrade_reagent Upgrade Coupling Reagent (Uronium or Phosphonium Salt) check_base->upgrade_reagent Yes optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Concentration) upgrade_reagent->optimize_conditions Still Low Yield success Reaction Success upgrade_reagent->success Success advanced_methods Use Advanced Strategy (Acyl Halide Formation) optimize_conditions->advanced_methods Still Low Yield optimize_conditions->success Success advanced_methods->success Success

Caption: A logical workflow for troubleshooting difficult coupling reactions.

Pathway 1: Upgrade Your Coupling Reagent

For sterically demanding substrates, high-potency coupling reagents are not optional; they are essential.[5] These reagents generate more highly activated intermediates capable of reacting with hindered nucleophiles.

Reagent ClassExamplesMechanism & SuitabilityKey Considerations
Carbodiimides EDC, DCC, DICForm O-acylisourea intermediates. Generally insufficient reactivity for this substrate.[6]Byproducts can be difficult to remove (DCU is insoluble).[1]
Uronium/Aminium HATU, HCTU, COMU Form highly reactive OAt or Oxyma active esters. Excellent choice for hindered couplings.HATU can cause guanidinylation of the amine if not pre-activated. COMU is a safer, non-explosive alternative.[7][8]
Phosphonium PyBOP, PyAOP Form reactive OBt or OAt active esters. Highly effective for demanding couplings, including N-methylated amino acids.[5][8]PyAOP is particularly noted for its high reactivity and suppression of racemization.[1]

Recommendation: Switch to a uronium or phosphonium salt reagent. HATU is a powerful and common first choice for difficult couplings.

Pathway 2: Optimize Reaction Conditions

Even with a powerful coupling reagent, fine-tuning the reaction environment is critical.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine .[1] These will not compete with your substrate amine. Use at least 3 equivalents: 2 to neutralize the dihydrochloride and 1 to scavenge the acid byproduct.

  • Temperature: Increasing the temperature can help overcome the activation energy barrier.[1] Consider running the reaction at 40-60 °C. For very stubborn cases, microwave heating has proven effective in accelerating difficult couplings.[1]

  • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred.[1] They are effective at solvating the reactants and promoting the reaction.

  • Concentration: Running the reaction at a higher concentration (e.g., 0.2 M to 0.5 M) can favor the desired bimolecular coupling over side reactions.[1]

  • Order of Addition (Pre-activation): To prevent side reactions like guanidinylation, pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (1 equivalent) in your solvent for 15-30 minutes before adding the solution of your diamine and the remaining base (2 equivalents).

Pathway 3: Advanced Strategy - Acyl Halide Formation

If even the most potent coupling reagents fail, converting the carboxylic acid to its highly reactive acyl chloride or fluoride is a powerful alternative.[1][9] This method is often successful for even the most unreactive amines but can be harsh and may not be suitable for substrates with sensitive functional groups.[1]

  • Acyl Fluorides: These are particularly effective for coupling with sterically hindered amines.[9] They can be generated in situ using reagents like TCFH-NMI.

  • Acyl Chlorides: Generated using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[1] The crude acid chloride is then reacted directly with the amine and base.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always monitor reactions by TLC or LC-MS to determine optimal reaction times.

Protocol A: High-Potency Coupling with HATU

This protocol utilizes pre-activation to maximize yield and minimize side products.

  • Carboxylic Acid Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (1.5 eq) in anhydrous DMF (to 0.2 M).

  • Stir the solution at room temperature for 20 minutes.

  • Amine Addition: In a separate flask, dissolve N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Consider heating to 40-50 °C if the reaction is sluggish.

  • Monitoring & Workup: Monitor the reaction progress by LC-MS. Upon completion, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Protocol B: Coupling via an Acyl Chloride

This two-step protocol should be used for the most challenging substrates.

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1-2 drops).

  • Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (1.2 eq) and DIPEA (3.5-4.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

References
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate.[Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 394-398. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.[Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark.[Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]

Sources

Optimization

Optimizing mobile phase for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride liquid chromatography

Target Analyte: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride Application: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) & Advanced Separations Welcome to the advanced troubleshooting and method development...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride Application: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) & Advanced Separations

Welcome to the advanced troubleshooting and method development center. N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a highly polar, basic aliphatic diamine containing both a primary and a tertiary amine. Due to its extreme hydrophilicity and lack of a UV chromophore, it presents severe chromatographic challenges, including void volume elution and peak tailing. This guide provides field-proven, self-validating strategies to establish robust retention and sharp peak shapes.

Part 1: Method Selection Decision Matrix

Before optimizing the mobile phase, you must select the correct chromatographic mode based on your detector and column availability.

MethodSelection Start Target: N1,N1-dimethylcyclobutane -1,3-diamine dihydrochloride Detector Select Primary Detection Method Start->Detector MS LC-MS/MS or CAD (Preferred) Detector->MS No Chromophore UV UV/Vis (Requires Derivatization) Detector->UV Pre-column Rxn Mode Select Chromatographic Mode MS->Mode HILIC HILIC Mode (Amide/Zwitterionic) Mode->HILIC Best MS Sensitivity IPC Ion-Pairing RP (HFBA on C18) Mode->IPC High Retention HighPH High-pH RP (pH 10.5 on BEH C18) Mode->HighPH No Ion-Pairing Reagents

Decision matrix for selecting the optimal LC mode for aliphatic diamines.

Part 2: Troubleshooting & FAQs

Q1: Why does N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride elute in the void volume with severe tailing on a standard C18 column? Causality: Standard C18 columns rely on dispersive, hydrophobic interactions. This diamine is highly polar and, as a dihydrochloride salt, exists as a di-cation in standard acidic mobile phases (e.g., 0.1% Formic Acid). The hydrophobic C18 chains cannot retain the charged molecule, causing it to elute in the void volume ( t0​ )[1]. Furthermore, the severe peak tailing is caused by secondary electrostatic interactions. The positively charged amine groups strongly bind to residual, negatively charged silanol groups (Si-O⁻) on the silica backbone of the column.

Q2: Should I use HILIC or Ion-Pairing Chromatography (IPC) for LC-MS/MS analysis? Causality: Both are viable, but they operate via opposite mechanisms. HILIC is generally the preferred modern approach because it retains polar analytes by partitioning them into a water-rich layer immobilized on a polar stationary phase[2]. It uses high organic mobile phases, which significantly enhances electrospray ionization (ESI-MS) efficiency. IPC, conversely, uses a reagent like Heptafluorobutyric acid (HFBA) to bind the di-cation, forming a neutral, hydrophobic complex that retains on a C18 column[3]. While IPC provides excellent peak shape, perfluorinated acids can cause MS signal suppression and permanently alter the selectivity of the C18 column.

Q3: How do I optimize the HILIC mobile phase to ensure robust retention and sharp peak shapes? Causality: In HILIC, water is the strong eluting solvent. You must start with a high concentration of organic modifier (typically >85% Acetonitrile)[2]. To mitigate the electrostatic tailing mentioned in Q1, you must use a volatile buffer. Ammonium formate or ammonium acetate (10–20 mM) provides the necessary ionic strength to screen the residual silanols on the stationary phase. Adjusting the aqueous portion to pH 3.0–5.0 ensures the diamine remains in a stable, fully protonated state, preventing retention time drift.

Q4: If I must use a reversed-phase C18 column, how do I configure the Ion-Pairing mobile phase? Causality: You must use a volatile ion-pairing reagent to maintain MS compatibility. HFBA is the gold standard for aliphatic diamines[3]. The hydrophobic fluorinated alkyl chain of HFBA embeds into the C18 stationary phase, while its anionic carboxylate head group interacts with the cationic diamine. This effectively turns the C18 column into a dynamic cation-exchange column. Add 5–10 mM HFBA to both the aqueous and organic mobile phases to maintain a constant equilibrium.

Q5: Is there a way to achieve reversed-phase retention without using contaminating ion-pairing reagents? Causality: Yes, via High-pH Reversed-Phase Chromatography. The pKa values for the primary and tertiary amines on this cyclobutane derivative are approximately 9.5 and 10.5. By raising the mobile phase pH to 10.5–11.0 using 10 mM Ammonium Bicarbonate (adjusted with Ammonium Hydroxide), the amines are deprotonated. The molecule becomes neutral and significantly more hydrophobic, allowing it to partition into the C18 phase. Crucial limitation: You must use a specialized high-pH tolerant column (e.g., Ethylene Bridged Hybrid, BEH) because standard silica dissolves rapidly above pH 8.

Part 3: Quantitative Data & Optimization Parameters

Table 1: Mobile Phase Buffer Selection for HILIC Optimization

Buffer SystemConcentration RangepH RangeMS CompatibilityImpact on Diamine Peak Shape
Ammonium Formate 5 – 20 mM3.0 – 5.0Excellent (Volatile)High; strong silanol screening
Ammonium Acetate 5 – 20 mM4.0 – 6.0Excellent (Volatile)High; good alternative to formate
Trifluoroacetic Acid (TFA) 0.05 – 0.1%~2.0Poor (Ion suppression)Moderate; causes MS signal loss

Table 2: Validated Gradient Profile for HFBA Ion-Pairing LC-MS/MS

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 5mM HFBA)% Mobile Phase B (ACN + 5mM HFBA)Validation Metric
0.00.4955System pressure stable
1.00.4955Analyte focusing
5.00.41090Analyte elution ( k′>3 )
7.00.41090Column wash
7.10.4955Re-equilibration
12.00.4955Baseline stability confirmed
Part 4: Standard Operating Procedures (SOPs)

HILIC_Opt A 1. Organic Modifier Acetonitrile (60-95%) B 2. Buffer Selection 10-20mM NH4-Formate A->B C 3. pH Control Adjust to pH 3.0-5.0 B->C D 4. Column Equilibration >30 Column Volumes C->D E Validated Method Sharp, Retained Peaks D->E

Step-by-step mobile phase optimization workflow for HILIC separations.

Protocol 1: HILIC Mobile Phase Preparation & Self-Validating Equilibration

Use this protocol to establish a robust HILIC method that prevents retention time drift.

  • Prepare Mobile Phase A (Aqueous): Dissolve LC-MS grade ammonium formate to a final concentration of 10 mM in LC-MS grade water. Adjust the pH to 3.5 using pure formic acid.

  • Prepare Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile. (Do not use methanol, as it disrupts the critical water-partitioning layer on the HILIC stationary phase).

  • System Priming: Purge all LC lines with their respective solvents to remove any residual reversed-phase modifiers.

  • Column Equilibration: Pump an isocratic mixture of 90% B and 10% A at 0.3 mL/min for a minimum of 30 column volumes. HILIC columns require significantly longer equilibration times than reversed-phase columns to establish the hydration layer.

  • Self-Validation Check: Monitor the system backpressure and baseline MS signal. The system is validated for injection ONLY when the pressure ripple is < 1% and the Total Ion Chromatogram (TIC) baseline is completely flat. Inject a void volume marker (e.g., toluene); calculate the retention factor ( k′ ) for the diamine. Validation passes if k′>2.0 and the asymmetry factor ( As​ ) is between 0.9 and 1.2.

Protocol 2: Ion-Pairing LC-MS/MS Setup & Self-Validating Wash

Use this protocol if you are restricted to a C18 column and require MS compatibility.

  • Prepare Mobile Phase A: Add exactly 5 mM Heptafluorobutyric acid (HFBA) to LC-MS grade water. Mix thoroughly.

  • Prepare Mobile Phase B: Add exactly 5 mM HFBA to LC-MS grade Acetonitrile. Mix thoroughly.

  • Column Saturation: Run a gradient from 5% B to 95% B, then hold at 5% B for 20 column volumes. This ensures the C18 stationary phase is dynamically coated with the hydrophobic tails of the ion-pairing reagent.

  • Self-Validation Check: Perform three consecutive blank injections using the gradient in Table 2. Overlay the chromatograms. The method is validated if the retention time variation of the background system peaks is < 0.1 minutes, confirming that the dynamic stationary phase equilibrium is stable and the column is fully saturated with HFBA.

Part 5: References
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: PubMed / Journal of Proteome Research URL:[Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-Methylamino-L-alanine in Human Urine Source: PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N¹,N¹-dimethylcyclobutane-1,3-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For novel or less-common molecules such as N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride, a thorough understanding of its expected NMR spectral features is critical for structural confirmation, purity assessment, and for distinguishing between its potential stereoisomers. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra for both the cis and trans isomers of N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride. The predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity, diamagnetic anisotropy, and stereochemistry on chemical shifts and coupling constants within the puckered cyclobutane ring system.[1][2][3]

The cyclobutane ring is not planar but exists in a dynamic equilibrium of puckered conformations to alleviate ring strain.[2][3] This conformational flexibility, coupled with the presence of two amine functionalities in their protonated state, significantly influences the magnetic environment of each nucleus. This guide will dissect these influences to provide a robust reference for researchers working with this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectra

The dihydrochloride salt form of N¹,N¹-dimethylcyclobutane-1,3-diamine will have its amine groups protonated, which significantly deshields adjacent protons and carbons. The chemical shifts are predicted based on analogous structures and known substituent effects. The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial positions for the methylene protons, which can result in complex splitting patterns.[2][3]

Predicted Chemical Shifts for cis-N¹,N¹-dimethylcyclobutane-1,3-diamine Dihydrochloride

In the cis isomer, the dimethylamino and amino groups are on the same face of the cyclobutane ring. This arrangement results in a higher degree of symmetry compared to the trans isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-N¹,N¹-dimethylcyclobutane-1,3-diamine Dihydrochloride

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
H1/H33.5 - 4.0MultipletC1/C3: 55 - 65
H2/H4 (axial)2.5 - 3.0MultipletC2/C4: 30 - 40
H2/H4 (equatorial)2.2 - 2.7Multiplet
N(CH₃)₂2.8 - 3.2SingletN(CH₃)₂: 40 - 50
NH₃⁺8.0 - 9.0Broad Singlet
Predicted Chemical Shifts for trans-N¹,N¹-dimethylcyclobutane-1,3-diamine Dihydrochloride

The trans isomer has the dimethylamino and amino groups on opposite faces of the cyclobutane ring, leading to a different symmetry and magnetic environment for the ring protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-N¹,N¹-dimethylcyclobutane-1,3-diamine Dihydrochloride

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
H13.4 - 3.9MultipletC1: 55 - 65
H33.4 - 3.9MultipletC3: 55 - 65
H2/H4 (axial)2.6 - 3.1MultipletC2/C4: 30 - 40
H2/H4 (equatorial)2.3 - 2.8Multiplet
N(CH₃)₂2.7 - 3.1SingletN(CH₃)₂: 40 - 50
NH₃⁺8.0 - 9.0Broad Singlet

Comparison with Structurally Related Compounds

To ground these predictions, it is useful to compare them with experimental data for similar structures.

  • Cyclobutylamine: The protons on the carbon bearing the amino group (C1) in cyclobutylamine appear around 3.4 ppm, while the other ring protons are in the 1.5-2.3 ppm range.[4] The protonation of the amine in our target molecule will cause a downfield shift of the adjacent methine protons.

  • N,N-dimethylcyclohexylamine: In this molecule, the protons on the carbon adjacent to the nitrogen appear around 2.5 ppm.[5] The presence of the second protonated amine group and the cyclobutane ring structure will alter this chemical shift.

  • Cystamine dihydrochloride: The methylene protons adjacent to the protonated amine in cystamine dihydrochloride resonate at approximately 3.3 ppm in DMSO-d₆.[6] This provides a good reference for the expected chemical shift of protons alpha to a protonated amine.

The dihydrochloride salt form will likely be soluble in deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent will influence the chemical shifts, particularly of the labile N-H protons. In D₂O, the N-H protons will exchange with deuterium and their signal will disappear.

Experimental Protocols

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a general protocol for the NMR analysis of N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride.

Sample Preparation
  • Weigh approximately 5-10 mg of the N¹,N¹-dimethylcyclobutane-1,3-diamine dihydrochloride sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, if quantitative analysis is required. For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is a common reference.

NMR Data Acquisition
  • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard for simplicity, but a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be valuable to distinguish between CH, CH₂, and CH₃ groups.

  • To aid in structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Caption: Workflow for NMR-based structural elucidation.

Visualization of Key Structural Relationships

The stereochemistry of the 1,3-disubstituted cyclobutane ring is the primary determinant of the resulting NMR spectra. The through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) correlations will differ significantly between the cis and trans isomers.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H1 H1 cis_H3 H3 cis_H1->cis_H3 NOE (through-space) cis_H2a H2a cis_H1->cis_H2a J-coupling cis_H2e H2e cis_H1->cis_H2e J-coupling cis_H4a H4a cis_H1->cis_H4a J-coupling cis_H4e H4e cis_H1->cis_H4e J-coupling cis_H3->cis_H2a J-coupling cis_H3->cis_H2e J-coupling cis_H3->cis_H4a J-coupling cis_H3->cis_H4e J-coupling trans_H1 H1 trans_H2a H2a trans_H1->trans_H2a J-coupling trans_H2e H2e trans_H1->trans_H2e J-coupling trans_H1->trans_H2e NOE (through-space) trans_H4a H4a trans_H1->trans_H4a J-coupling trans_H4e H4e trans_H1->trans_H4e J-coupling trans_H3 H3 trans_H3->trans_H2a J-coupling trans_H3->trans_H2e J-coupling trans_H3->trans_H4a J-coupling trans_H3->trans_H4e J-coupling trans_H3->trans_H4e NOE (through-space)

Caption: J-coupling and key NOE correlations for cis and trans isomers.

Conclusion

References

  • PubChem. (n.d.). Cyclobutylamine. Retrieved from [Link]

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C−H functionalization by rhodium(II) carbenoids.
  • Polymer Source. (n.d.). 1H NMR of cystamine dihydrochloride in DMSO-d6. Retrieved from [Link]

  • Wiberg, K. B. (1968). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 7(10), 766–775.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

  • I. R. R. A. C. S. Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(8), 3289-3307. Retrieved from [Link]

Sources

Comparative

Comparative Guide: N1,N1-Dimethylcyclobutane-1,3-diamine Dihydrochloride vs. Cyclobutane-1,3-diamine in Drug Discovery

In modern medicinal chemistry, the shift from flat, sp2-rich aromatic rings to sp3-rich aliphatic systems is a proven strategy for improving the pharmacokinetic properties of drug candidates. Cyclobutane diamines have em...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the shift from flat, sp2-rich aromatic rings to sp3-rich aliphatic systems is a proven strategy for improving the pharmacokinetic properties of drug candidates. Cyclobutane diamines have emerged as highly valuable, conformationally rigid linkers that reduce the entropic penalty of target binding while offering superior metabolic stability compared to traditional piperidines or pyrrolidines.

This guide provides an objective, data-driven comparison between two critical building blocks: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride and its unmethylated parent, cyclobutane-1,3-diamine . By analyzing their physicochemical profiles and mechanistic roles, researchers can make informed decisions when designing kinase inhibitors, PROTAC linkers, or other targeted therapies.

Structural and Physicochemical Profiling

The addition of two methyl groups to one of the primary amines fundamentally alters the molecule's electronic and physical properties. Furthermore, the commercial availability of the dimethylated variant as a dihydrochloride salt introduces specific handling requirements during synthesis.

Table 1: Physicochemical Comparison
PropertyN1,N1-Dimethylcyclobutane-1,3-diamine 2HClCyclobutane-1,3-diamine
Chemical Formula C₆H₁₄N₂ · 2HClC₄H₁₀N₂
Molecular Weight 187.11 g/mol (Salt) / 114.19 g/mol (Free Base)86.14 g/mol
Physical State Solid (Hygroscopic Salt)Liquid (Free Base) / Solid (Salt)
Topological Polar Surface Area (TPSA) ~29.3 Ų~52.0 Ų
H-Bond Donors 12
H-Bond Acceptors 22
Primary Utility Terminal capping, permeability enhancementDual functionalization, H-bond critical binding

Mechanistic Insights & Causality in Drug Design

The choice between these two diamines is rarely arbitrary; it is dictated by the specific pharmacophore requirements of the target binding pocket and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Case for N1,N1-Dimethylcyclobutane-1,3-diamine

Methylation of the terminal amine serves two primary mechanistic purposes: steric shielding and H-bond donor elimination .

  • Permeability and Lipophilicity: By removing an H-bond donor, the TPSA drops from ~52.0 Ų to ~29.3 Ų, which generally enhances passive membrane permeability.

  • Target Engagement: In the discovery of the CDK9 inhibitor KB-0742, researchers found that the exit vector and the presence of specific H-bond donors drastically affected potency. Introducing a methyl group can sometimes eliminate a crucial interaction (e.g., with a Glu residue in the kinase hinge region), leading to a drop in biochemical potency [1]. However, when the terminal amine is solvent-exposed, the dimethylation prevents unwanted metabolic phase II conjugation and improves oral bioavailability.

The Case for Cyclobutane-1,3-diamine

The unmethylated parent compound is the building block of choice when dual functionalization is required, or when the terminal primary amine must act as an H-bond donor.

  • Hinge Binding: In the development of the JAK1 inhibitor PF-04965842 (abrocitinib analogs), the cis-1,3-cyclobutane diamine linker was critical for achieving low nanomolar potency and excellent selectivity within the JAK family[2]. The primary amine can interact with highly conserved aspartate or glutamate residues.

  • Synthetic Flexibility: It allows for the construction of extended linkers (e.g., in targeted protein degraders) by sequentially functionalizing both nitrogen atoms.

Decision Matrix: Selecting the Right Diamine

To streamline the selection process during the lead optimization phase, the following logical workflow dictates which building block to deploy based on structural biology and synthetic needs.

G A Target Analysis: Kinase Hinge or Linker? B H-Bond Donor Required at Terminal Amine? A->B C Dual Functionalization Needed? B->C No D Cyclobutane-1,3-diamine (Requires Mono-Boc) B->D Yes (e.g., Glu/Asp interaction) C->D Yes (e.g., PROTACs) E N1,N1-Dimethylcyclobutane- 1,3-diamine 2HCl C->E No (Terminal capping)

Decision matrix for selecting cyclobutane diamine linkers based on target pharmacophore requirements.

Self-Validating Experimental Protocols

To ensure high yields and prevent common synthetic pitfalls (such as incomplete coupling due to salt forms or over-alkylation), the following protocols are engineered with built-in causality and validation checkpoints.

Protocol A: Selective Amidation of N1,N1-Dimethylcyclobutane-1,3-diamine Dihydrochloride

Objective: Couple an activated carboxylic acid to the primary amine while successfully managing the unreactive dihydrochloride salt.

Causality: The dihydrochloride salt is highly stable for storage but completely unreactive toward electrophiles. A significant excess of a non-nucleophilic base (DIPEA) is required to fully deprotonate both the primary amine (pKa ~9–10) and the tertiary amine (pKa ~9) prior to coupling.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Stir for 10 minutes at room temperature to form the active OAt ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the mixture. Why 4.0 eq? Two equivalents are consumed immediately to neutralize the 2HCl salt of the incoming diamine, while the remainder acts as the catalytic base for the coupling.

  • Amine Addition: Add N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (1.1 eq) in one portion.

  • Validation Checkpoint (In-Process): After 1 hour, spot the reaction mixture on a TLC plate and stain with Ninhydrin. The absence of a purple spot confirms the primary amine has been fully consumed. LC-MS should display the exact mass of the coupled product.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The tertiary amine product will remain in the organic layer.

Protocol B: Desymmetrization via Mono-Boc Protection of Cyclobutane-1,3-diamine

Objective: Synthesize a mono-protected building block for sequential, orthogonal functionalization.

Causality: Symmetrical diamines are highly susceptible to double-protection. By utilizing a vast stoichiometric excess of the diamine and controlling the temperature, the local concentration of the electrophile (Boc₂O) remains low, statistically favoring the mono-Boc product.

  • Preparation: Dissolve cyclobutane-1,3-diamine (5.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in a small volume of DCM. Add this solution dropwise over 2 hours using a syringe pump. Slow addition is critical to prevent the formation of the di-Boc byproduct.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Validation Checkpoint (Workup): Concentrate the mixture under reduced pressure to remove DCM. Partition the residue between Brine and EtOAc. Self-Validation: The unreacted free diamine is highly polar and will partition entirely into the aqueous layer. The mono-Boc product, having increased lipophilicity, will migrate to the organic layer.

  • Analysis: Perform LC-MS on the organic layer. The spectrum must show the [M+H]⁺ peak corresponding to the mono-Boc mass, with <5% of the di-Boc byproduct present.

References

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.
Validation

A Comparative Guide to HPLC Method Validation for the Purity of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

Introduction: The Analytical Challenge of a Novel Diamine In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of saf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Novel Diamine

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, a small, polar diamine, presents a significant analytical challenge for purity determination. Its structure lacks a native chromophore, rendering direct UV-Vis detection by High-Performance Liquid Chromatography (HPLC) ineffective. Furthermore, its high polarity can lead to poor retention on traditional reversed-phase columns.[3][4]

This guide provides a comprehensive, in-depth analysis of developing and validating a robust HPLC method for this compound through a strategic pre-column derivatization approach. We will explain the causality behind each experimental choice, from reagent selection to the establishment of validation parameters, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2).[5][6][7][8][9][10] Finally, we will objectively compare the validated HPLC method with alternative analytical techniques, providing a clear perspective on the strengths and limitations of each approach for the intended purpose of purity assessment.

Pillar 1: The HPLC Method Development Strategy

The primary obstacle in analyzing N1,N1-dimethylcyclobutane-1,3-diamine is its invisibility to standard HPLC detectors. The most effective strategy to overcome this is pre-column derivatization, a process that attaches a chromophoric or fluorophoric tag to the analyte, making it detectable.[11][12]

Choosing the Right Derivatization Reagent

Several reagents are available for derivatizing primary and secondary amines, including Dansyl Chloride, NBD-Cl, and FMOC-Cl.[13][14] However, for this application, we select 2-nitro-4-trifluoromethylfluorobenzene . The rationale for this choice is threefold:

  • Reaction Specificity: It reacts efficiently with primary and secondary amines under mild conditions.[3]

  • Strong Chromophore: The resulting derivative possesses a strong ultraviolet absorption at a higher wavelength (around 416 nm), which significantly reduces interference from common excipients and solvent impurities that absorb in the lower UV range.[3]

  • Increased Hydrophobicity: The derivatization process adds a non-polar aromatic group to the analyte, improving its retention on a reversed-phase C18 column and enabling effective chromatographic separation.

Proposed HPLC Method and Protocol

A detailed, step-by-step protocol for the derivatization and subsequent HPLC analysis is crucial for reproducibility.

Experimental Protocol: Pre-column Derivatization

  • Sample Preparation: Accurately weigh and dissolve the N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride standard and test samples in dimethyl sulfoxide (DMSO) to a concentration of 1.0 mg/mL.

  • Reagent Preparation: Prepare a 0.15 mg/mL solution of 2-nitro-4-trifluoromethylfluorobenzene in DMSO. Prepare a 1.5% solution of N,N-diisopropylethylamine (DIPEA) in DMSO to act as a weak base catalyst.

  • Reaction: In a clean vial, mix 100 µL of the sample/standard solution with 1.0 mL of the derivatization reagent solution and 150 µL of the DIPEA solution.

  • Incubation: Vortex the mixture and incubate at room temperature (approx. 25°C) for 1.5 hours to ensure the reaction goes to completion.[3]

  • Injection: The resulting reaction mixture is used directly for HPLC injection.

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a Diode Array Detector (DAD) is sufficient.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmProvides excellent peak shape and resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures protonation of residual silanols, improving peak symmetry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% BA gradient is necessary to elute the derivatized product and separate it from potential impurities and reagent peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30°CEnsures reproducible retention times by controlling mobile phase viscosity.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the reaction solvent (DMSO).
Detection DAD, 416 nmSpecific wavelength for the derivatized product, enhancing selectivity.[3]

Pillar 2: A Guide to HPLC Method Validation

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][10] For a purity assay, this involves a comprehensive evaluation of several performance characteristics as defined by ICH Q2(R1).[7][15]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development & Optimization Proto Validation Protocol Definition (Acceptance Criteria) Dev->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD Detection Limit (LOD) Prec->LoD LoQ Quantitation Limit (LOQ) LoD->LoQ Rob Robustness LoQ->Rob Report Validation Summary Report Rob->Report Approval Method Approved for Use Report->Approval

Caption: Workflow for HPLC method validation according to ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Inject a blank (DMSO).

  • Inject the derivatization reagent mixture without the analyte.

  • Prepare a solution of the N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride reference standard and perform the derivatization and injection.

  • If available, spike the sample with known related substances or force-degrade a sample (e.g., with acid, base, peroxide, heat, light) and inject. Acceptance Criteria: The peak for the derivatized analyte should be free from interference from any other components at its retention time. Peak purity analysis using a DAD detector should pass.

Linearity and Range

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample. The range is the interval over which this proportionality is established with suitable accuracy and precision.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations by serial dilution, covering a range from 50% to 150% of the target analyte concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Derivatize and inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Table 2: Representative Linearity Data

Concentration (mg/mL)Avg. Peak Area
0.50451000
0.75674500
1.00902000
1.251123500
1.501351000
Correlation Coefficient (r²) 0.9995
Y-intercept -520.5

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Calculate the percentage recovery for each sample.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assessed over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assessed by varying conditions such as different days, analysts, or equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Table 3: Representative Accuracy and Precision Data

LevelAccuracy (% Recovery)Precision (%RSD)
80% 99.5%-
100% 100.2%Repeatability: 0.8%
120% 100.8%Intermediate: 1.2%

Acceptance Criteria:

  • Accuracy: Recovery should be within 98.0% to 102.0%.

  • Precision: %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria: The LOQ must be determined and validated with acceptable accuracy and precision. It should be sufficiently low to quantify any potential impurities at their specified reporting limits.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

Experimental Protocol: Intentionally vary critical method parameters one at a time, such as:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase pH or Composition (e.g., % Acetonitrile ± 2%)

Table 4: Robustness Study Design

Parameter VariedOriginal ValueModified ValueResult
Flow Rate1.0 mL/min0.9 & 1.1 mL/minSystem suitability passes
Temperature30°C28°C & 32°CSystem suitability passes
% Acetonitrile (initial)30%28% & 32%System suitability passes

Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits for all variations.

Pillar 3: Comparative Analysis of Alternative Technologies

While the validated HPLC method is the gold standard for this application, it is essential for a comprehensive guide to compare it with other potential techniques.[1] Each has a specific niche in the analytical workflow.

Tech_Selection cluster_quant Quantitative Methods cluster_qual Qualitative / Screening Start Need to Assess Purity of Diamine? HPLC HPLC-UV (post-derivatization) High Specificity, Robust Start->HPLC Regulatory Submission (Primary Method) GC GC-FID Good for Volatile Impurities Start->GC Volatile Impurities or Residual Solvents? CE Capillary Electrophoresis High Efficiency, Low Sample Vol. Start->CE Orthogonal Verification or Chiral Separation needed? TLC TLC Rapid, Low Cost, Screening Start->TLC In-process Check or Reaction Monitoring?

Caption: Decision guide for selecting an analytical purity method.

Gas Chromatography (GC)
  • Principle: Separates volatile compounds in the gas phase. GC is well-suited for analyzing small amines, which can be made more volatile through derivatization.[16][17][18]

  • Strengths: Excellent for identifying and quantifying residual solvents and other volatile impurities.[18] Can be very sensitive with appropriate detectors (e.g., FID, MS).

  • Limitations: The dihydrochloride salt is non-volatile and requires either derivatization or pyrolysis, adding complexity. The high polarity of the free amine can cause peak tailing on standard GC columns.[16]

  • Comparison to HPLC: Less suitable as a primary method for the non-volatile salt form but serves as an excellent orthogonal method for a specific subset of potential impurities.

Capillary Electrophoresis (CE)
  • Principle: Separates ions based on their electrophoretic mobility in a capillary under an applied electric field.[19][20]

  • Strengths: Extremely high separation efficiency and very low sample/reagent consumption.[21][22] Ideal for small, charged molecules like amines without the need for derivatization if a suitable detection method (e.g., indirect UV, conductivity, or mass spectrometry) is used.[19]

  • Limitations: Can be less robust and have higher detection limits compared to HPLC-UV, especially without direct UV absorbance.[22] Reproducibility can be more challenging to maintain.

  • Comparison to HPLC: A powerful orthogonal technique for confirmation. Its separation mechanism is fundamentally different from HPLC, providing a true secondary verification of purity.

Thin-Layer Chromatography (TLC)
  • Principle: A planar chromatographic technique where separation occurs on a thin layer of adsorbent material.[23][24][25]

  • Strengths: Simple, rapid, and inexpensive. Excellent for qualitative or semi-quantitative assessments, such as monitoring reaction progress or as a quick identity check.[25]

  • Limitations: Not a quantitative technique in its conventional form. Lower separation efficiency and sensitivity compared to HPLC and GC.

  • Comparison to HPLC: Serves as a rapid screening tool, not a replacement for a validated quantitative method required for final product release.

Table 5: Summary Comparison of Analytical Techniques for Purity Analysis

FeatureHPLC (with Derivatization)Gas Chromatography (GC)Capillary Electrophoresis (CE)Thin-Layer Chromatography (TLC)
Primary Use Quantitative Purity & Impurities Volatile Impurities, Residual SolventsOrthogonal Quantitative VerificationQualitative Screening, Reaction Monitoring
Quantitation ExcellentExcellentVery GoodPoor (Semi-quantitative at best)
Specificity HighHighVery HighModerate
Throughput ModerateModerateHighVery High
Robustness HighModerateModerateHigh
Key Advantage Established "gold standard", highly robustSuperior for volatile analytesFundamentally different separation mechanismSpeed, simplicity, low cost
Key Disadvantage Requires derivatization for this analyteNot suitable for non-volatile saltsCan have higher detection limitsNot quantitative

Conclusion

For the critical task of determining the purity of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, a validated reversed-phase HPLC method with pre-column derivatization stands as the most robust, reliable, and regulatory-compliant approach. The strategy of tagging the non-chromophoric amine with 2-nitro-4-trifluoromethylfluorobenzene enables sensitive UV detection and excellent chromatographic performance. The validation process, rigorously following ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose, delivering accurate and precise results.

While techniques like GC and CE offer powerful orthogonal capabilities for verifying purity and analyzing specific types of impurities, they do not replace the comprehensive and robust nature of the validated HPLC method for final quality control and release testing. The judicious application of these complementary techniques within a broader analytical strategy provides the highest level of confidence in the quality of the drug substance.

References

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs.
  • Derivatization and Separation of Aliph
  • Analysis of Polar Compounds with Ion Pair Reagents. MilliporeSigma.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage. Journal of Experimental Botany, Oxford Academic.
  • HPLC Derivatiz
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Capillary Electrophoresis.
  • COEI-2-AMIBIO Qualitative method for detection of biogenic amines produced by lactic acid bacteria by thin-layer chromatography (TLC).
  • A Capillary Electrophoresis Method Based on Molecularly Imprinted Solid-Phase Extraction for Selective and Sensitive Detection of Histamine in Foods. MDPI.
  • ICH Guidelines for Analytical Method Valid
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • FDA Releases Guidance on Analytical Procedures.
  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
  • Thin–layer Chrom
  • How Pharmaceutical Impurity Analysis Works.
  • Thin Layer Chromatography. University of California, Los Angeles.
  • Capillary Electrophoresis for Drug Analysis. Analytical Toxicology.
  • Thin-layer chrom

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride and its Analogs

In the landscape of drug discovery and synthetic chemistry, the precise structural characterization of novel chemical entities is paramount. N1,N1-dimethylcyclobutane-1,3-diamine serves as a valuable building block, and...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and synthetic chemistry, the precise structural characterization of novel chemical entities is paramount. N1,N1-dimethylcyclobutane-1,3-diamine serves as a valuable building block, and understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification. This guide provides a predictive analysis of the fragmentation pattern of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, offering a comparison with structurally related diamines. The insights herein are grounded in established principles of mass spectrometry to assist researchers in the structural elucidation of similar compounds.

Predicted Fragmentation Pattern of N1,N1-dimethylcyclobutane-1,3-diamine

The analysis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (C₆H₁₆Cl₂N₂) by mass spectrometry, particularly with electrospray ionization (ESI), will primarily focus on the protonated free base, [M+H]⁺, where M is N1,N1-dimethylcyclobutane-1,3-diamine (C₆H₁₄N₂, molecular weight: 114.19 g/mol ). The fragmentation of this ion is anticipated to be governed by the characteristic behaviors of cyclic amines and the strained cyclobutane ring.[1][2]

The primary fragmentation pathways are expected to be initiated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to a nitrogen atom.[3] This process is favored due to the stabilization of the resulting positive charge on the nitrogen atom, forming an iminium ion.[2] For cyclic amines, this initial cleavage is often followed by ring fragmentation.[1]

The key predicted fragmentation pathways for the protonated molecule ([C₆H₁₅N₂]⁺, m/z 115.12) are as follows:

  • α-Cleavage and Ring Opening: The initial α-cleavage can occur at the C1-C2 or C1-C4 bond of the cyclobutane ring, leading to a ring-opened radical cation.

  • Loss of a Neutral Alkene: Following ring opening, the strained cyclobutane ring is prone to fragmentation, often resulting in the loss of a neutral ethene (ethylene) molecule (C₂H₄, 28.05 Da).[4][5]

  • Formation of Iminium Ions: Subsequent fragmentation of the ring-opened structure can lead to the formation of stable iminium ions.

Based on these principles, the following major fragment ions are predicted for N1,N1-dimethylcyclobutane-1,3-diamine:

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
115.12[C₆H₁₅N₂]⁺Protonated molecular ion [M+H]⁺
87.09[C₄H₁₁N₂]⁺Loss of ethene (C₂H₄) from the ring
71.09[C₄H₉N]⁺α-cleavage with loss of the dimethylamino group and subsequent rearrangement
58.07[C₃H₈N]⁺Iminium ion resulting from cleavage of the cyclobutane ring
44.05[C₂H₆N]⁺Dimethylaminomethyl cation formed through α-cleavage

Comparison with Alternative Diamines

To provide a comparative context, the predicted fragmentation patterns of two alternative diamines, N1,N1-dimethylcyclohexane-1,4-diamine and N1,N3-dimethylbenzene-1,3-diamine, are presented.

N1,N1-Dimethylcyclohexane-1,4-diamine

For N1,N1-dimethylcyclohexane-1,4-diamine (C₈H₁₈N₂), the fragmentation of the protonated molecule ([C₈H₁₉N₂]⁺, m/z 143.16) will also be dominated by α-cleavage and ring fragmentation. However, the more stable six-membered ring will influence the fragmentation pathways, potentially leading to a more complex spectrum with characteristic losses of C₂H₄ and C₃H₆.

N1,N3-Dimethylbenzene-1,3-diamine

In contrast, N1,N3-dimethylbenzene-1,3-diamine (C₈H₁₂N₂) contains a stable aromatic ring. The fragmentation of its protonated molecule ([C₈H₁₃N₂]⁺, m/z 137.11) will likely involve the loss of a methyl radical (CH₃) from one of the nitrogen atoms, followed by potential ring rearrangements. The aromatic ring itself is expected to remain largely intact during initial fragmentation.

The following table summarizes the key predicted fragment ions for these alternative diamines:

Compound Protonated Ion (m/z) Key Predicted Fragment Ions (m/z)
N1,N1-Dimethylcyclohexane-1,4-diamine143.16114.13 (Loss of C₂H₅), 99.11 (Loss of C₃H₆), 71.09, 58.07
N1,N3-Dimethylbenzene-1,3-diamine137.11122.09 (Loss of CH₃), 107.08 (Loss of 2xCH₃), 93.07

Experimental Protocol: LC-ESI-MS/MS Analysis

This section provides a detailed methodology for the analysis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the polar diamine.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient starting with a low percentage of mobile phase B is recommended to ensure retention of the polar analyte. For example, 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 50-250.

  • MS/MS (Product Ion Scan):

    • Precursor Ion: m/z 115.12.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

    • Collision Gas: Argon.

Data Visualization

Predicted Fragmentation of N1,N1-dimethylcyclobutane-1,3-diamine

M [M+H]⁺ m/z 115.12 F1 [C₄H₁₁N₂]⁺ m/z 87.09 M->F1 - C₂H₄ F2 [C₄H₉N]⁺ m/z 71.09 M->F2 - (CH₃)₂NH F4 [C₂H₆N]⁺ m/z 44.05 M->F4 - C₄H₇N F3 [C₃H₈N]⁺ m/z 58.07 F1->F3 - C₂H₄

Caption: Predicted major fragmentation pathways of protonated N1,N1-dimethylcyclobutane-1,3-diamine.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock Working 1 µg/mL Working Solution Stock->Working Dilution Injection Inject 5 µL Working->Injection Column C18 Column Injection->Column Separation Gradient Elution Column->Separation ESI ESI+ Source Separation->ESI MS1 MS1 Scan (m/z 50-250) ESI->MS1 MS2 MS/MS of m/z 115.12 MS1->MS2

Sources

Validation

The Unsung Hero of Modern Chemistry: A Comparative Guide to N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride and Its Diamine Ligand Counterparts

For the discerning researcher, scientist, and drug development professional, the choice of a diamine ligand is a critical decision that can profoundly impact the success of a synthetic route or the properties of a novel...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the choice of a diamine ligand is a critical decision that can profoundly impact the success of a synthetic route or the properties of a novel therapeutic. While workhorse ligands such as Ethylenediamine (en) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) are ubiquitous in the laboratory, a deeper exploration into the nuanced world of diamine scaffolds reveals compelling alternatives. This guide provides an in-depth, objective comparison of the sterically constrained and structurally unique N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride against its more conventional acyclic and cyclic counterparts, supported by available experimental data and detailed methodologies.

The strategic selection of a ligand is paramount in fine-tuning the electronic and steric environment of a metal center, thereby dictating the reactivity, selectivity, and overall efficiency of a catalytic process. Furthermore, in medicinal chemistry, the diamine motif serves as a crucial pharmacophore or a rigid scaffold to orient functional groups in three-dimensional space, influencing binding affinity and pharmacokinetic properties. This guide will delve into the structural intricacies and performance characteristics of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, offering a comparative analysis with TMEDA, ethylenediamine, and 1,3-diaminopropane to empower researchers with the knowledge to make informed decisions for their specific applications.

The Advantage of Constraint: Introducing N1,N1-dimethylcyclobutane-1,3-diamine

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a chiral, saturated diamine characterized by a rigid cyclobutane core. This four-membered ring imparts a significant degree of conformational constraint compared to its flexible acyclic analogs. This rigidity can be highly advantageous in asymmetric catalysis, where pre-organization of the catalyst's chiral environment can lead to enhanced stereocontrol. The presence of both a tertiary and a primary amine group offers differential reactivity and coordination possibilities.

The cyclobutane scaffold is an increasingly important structural motif in medicinal chemistry. Its constrained nature can improve binding affinity to biological targets and enhance metabolic stability.[1] The synthesis of functionalized cyclobutanes, including diamines, is an active area of research, with various methods being developed to access these valuable building blocks.[2][3]

Comparative Performance Analysis: A Data-Driven Look at Diamine Ligands

Table 1: Performance of Diamine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

LigandReaction TypeSubstrate 1Substrate 2Catalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Kumada-Tamao-Corriuortho-bromophenylmagnesium chlorideAlkenesPdCl2, DPEPhos85N/A[4]
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Negishi-likeAryl halidesAlkyl halidesPd(Amphos)2Cl2Good to ExcellentN/A
Ethylenediamine (en) derivativeGoldberg ReactionAryl halidesAmidesCuIHighN/A[5]
Chiral 1,3-DiamineHenry ReactionBenzaldehydeNitromethaneCu(OAc)2up to 98up to 91[6]

Note: Direct comparative data for N1,N1-dimethylcyclobutane-1,3-diamine in these specific reactions is not available in the cited literature. The table serves to highlight the performance of other diamines in common catalytic applications.

The choice of diamine ligand can significantly influence the outcome of a reaction. For instance, in copper-catalyzed reactions, N,N'-dimethyl-substituted diamines often provide higher rates and prevent undesired N-arylation of the ligand itself.[5] In asymmetric catalysis, the chirality of the diamine backbone is crucial for inducing stereoselectivity, as demonstrated in the copper-catalyzed Henry reaction using chiral 1,3-diamines.[6]

Understanding the Ligand's Role: A Mechanistic Perspective

The efficacy of a diamine ligand is intrinsically linked to its structural and electronic properties. The "bite angle" of the chelating diamine, the stability of the resulting metallacycle, and the steric bulk around the metal center all play a crucial role in determining the catalyst's activity and selectivity.

Ligand_Comparison cluster_0 Ligand Properties cluster_1 Catalytic Performance Structure Structure Activity Activity Structure->Activity Flexibility Flexibility Selectivity Selectivity Flexibility->Selectivity Chirality Chirality Chirality->Selectivity Asymmetric Catalysis Stability Stability Selectivity->Stability N1,N1-dimethylcyclobutane-1,3-diamine N1,N1-dimethylcyclobutane-1,3-diamine N1,N1-dimethylcyclobutane-1,3-diamine->Structure Rigid, Constrained N1,N1-dimethylcyclobutane-1,3-diamine->Flexibility Low N1,N1-dimethylcyclobutane-1,3-diamine->Chirality Inherent TMEDA TMEDA TMEDA->Structure Acyclic, Flexible TMEDA->Flexibility High TMEDA->Chirality Achiral Ethylenediamine Ethylenediamine Ethylenediamine->Structure Acyclic, Flexible Ethylenediamine->Flexibility High Ethylenediamine->Chirality Achiral 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->Structure Acyclic, Flexible 1,3-Diaminopropane->Flexibility High 1,3-Diaminopropane->Chirality Achiral

The chelate effect describes the enhanced stability of metal complexes containing polydentate ligands compared to those with monodentate ligands. The size of the chelate ring formed is also critical, with five-membered rings (formed by 1,2-diamines like ethylenediamine) generally being more stable than six-membered rings (formed by 1,3-diamines).[7] The rigid cyclobutane backbone of N1,N1-dimethylcyclobutane-1,3-diamine influences the bite angle and conformational flexibility of the resulting chelate ring, which can be exploited to fine-tune catalytic activity.

Experimental Protocols: Synthesis and Application

Synthesis of N1,N1-dimethyl-1,3-propanediamine (Acyclic Analog)

A common method for the synthesis of N,N-dimethyl-1,3-propanediamine involves a two-step process starting from acrylonitrile and dimethylamine.[8][9]

  • Michael Addition: Acrylonitrile is reacted with dimethylamine in a microchannel reactor to form N,N-dimethylaminopropionitrile.

  • Hydrogenation: The resulting aminonitrile is then hydrogenated, typically using a nickel-based catalyst, to yield N,N-dimethyl-1,3-propanediamine.

Synthesis_Workflow Acrylonitrile Acrylonitrile Michael_Addition Michael Addition (Microchannel Reactor) Acrylonitrile->Michael_Addition Dimethylamine Dimethylamine Dimethylamine->Michael_Addition DMAPN N,N-dimethylaminopropionitrile Michael_Addition->DMAPN Hydrogenation Hydrogenation (Ni-based catalyst) DMAPN->Hydrogenation DMAPA N,N-dimethyl-1,3-propanediamine Hydrogenation->DMAPA

General Protocol for Palladium-Catalyzed Cross-Coupling

The following is a generalized protocol for a palladium-catalyzed cross-coupling reaction, which can be adapted for use with various diamine ligands.

  • Catalyst Pre-formation (optional): In an inert atmosphere, the palladium precursor (e.g., Pd(OAc)2) and the diamine ligand are dissolved in an anhydrous solvent. The mixture is stirred at a specified temperature to form the active catalyst complex.

  • Reaction Setup: To a separate reaction vessel under an inert atmosphere, add the aryl halide, the coupling partner (e.g., organoboron reagent for Suzuki coupling), and a base.

  • Reaction Execution: The pre-formed catalyst solution (or the palladium precursor and ligand directly) is added to the reaction mixture. The reaction is then heated to the desired temperature and monitored by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and an aqueous workup is performed to remove inorganic salts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Conclusion: Making an Informed Ligand Choice

The selection of a diamine ligand is a multifaceted decision that requires careful consideration of the specific application. While established ligands like TMEDA and ethylenediamine offer reliability and cost-effectiveness for a wide range of transformations, the unique structural features of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride present exciting opportunities for advancing asymmetric catalysis and medicinal chemistry. Its inherent chirality and conformational rigidity can provide superior stereocontrol and novel intellectual property space.

As the demand for more efficient and selective synthetic methodologies continues to grow, a deeper understanding of the structure-activity relationships of diverse ligand scaffolds is essential. This guide serves as a starting point for researchers to explore beyond the conventional and to harness the full potential of rationally designed diamine ligands in their scientific endeavors.

References

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  • CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P
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  • Yamazaki, K., & Dixon, D. J. (2023). Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes. ChemRxiv. [Link]

  • Dehli, J. R., & Gotor, V. (2002). Substituted Isoquinolines by Noyori Transfer Hydrogenation: Enantioselective Synthesis of Chiral Diamines Containing an Aniline Subunit. The Journal of Organic Chemistry, 67(6), 1716-1718. [Link]

  • Kodama, K., Sugawara, K., & Hirose, T. (2011). Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction. Chemistry, 17(48), 13584-13592. [Link]

  • Davis, F. A., et al. (2010). Asymmetric Synthesis of 1,3-Diamines by Diastereoselective Reduction of Enantiopure N-tert-Butanesulfinylketimines: Unusual Directing Effects of the ortho-Substituent. The Journal of Organic Chemistry, 75(7), 2233-2242. [Link]

  • Colacot, T. J. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accounts of Chemical Research, 48(5), 1477-1491. [Link]

  • Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]

  • Johnson, J. B., & Rovis, T. (2008). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 130(48), 16299-16301. [Link]

  • Xu, H., & Wolf, C. (2011). Asymmetric synthesis of chiral 1,3-diaminopropanols: bisoxazolidine-catalyzed C-C bond formation with α-keto amides. Angewandte Chemie International Edition, 50(51), 12249-12252. [Link]

  • LibreTexts. (2023). The Chelate Effect. [Link]

  • Lipshutz, B. H., et al. (2023). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 14(34), 9235-9241. [Link]

  • Kano, T., et al. (2013). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 78(15), 7473-7484. [Link]

  • Scott, J. P., & Snieckus, V. (2017). Palladium-Catalyzed Cross-Coupling of Monochlorosilanes and Grignard Reagents. ACS Catalysis, 7(11), 7648-7652. [Link]

  • Hawkins, C. J. (1971). Conformational studies of diamine chelate rings. The University of Queensland. [Link]

  • Company, R., & Rios, R. (2021). Enantioselective Organocatalytic Syntheses and Ring‐Expansions of Cyclobutane Derivatives. European Journal of Organic Chemistry, 2021(21), 2975-2989. [Link]

  • Smoleński, P., et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine) 2 Zn(NCS) 4 ]∙Solv. Compounds. Molecules, 24(23), 4358. [Link]

  • Ghedini, M., et al. (2022). Classical vs. Non-Classical Cyclometalated Pt(II) Complexes. Molecules, 27(21), 7268. [Link]

  • Liu, X., & Schaus, S. E. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2293. [Link]

  • Al-Adhami, K. S., & Al-Masoudi, N. A. (2015). Synthesis and Characterization of 1,3-Diaminoadamantane. International Journal of Scientific & Engineering Research, 6(9), 83-86. [Link]

  • Dahadha, A. A. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkat USA. [Link]

  • Meng, Q. W., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1039-1044. [Link]

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Comparative

Comprehensive FTIR Spectroscopy Comparison Guide: N1,N1-dimethylcyclobutane-1,3-diamine Dihydrochloride vs. Free Base

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter challenges in validating the structural integrity and salt forms of active pharmaceutical ingredient (API) building b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter challenges in validating the structural integrity and salt forms of active pharmaceutical ingredient (API) building blocks. N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride (CAS 1229625-44-8 / 2242491-39-8) is a highly specialized diamine scaffold featuring both a primary and a tertiary amine attached to a strained cyclobutane ring[1].

In drug development, isolating this molecule as a dihydrochloride salt rather than its free base is a deliberate design choice. Solid amine hydrochloride salts offer vastly superior chemical stability, reduced oxidative degradation, and improved handling characteristics compared to their often liquid, volatile free base counterparts[2]. However, verifying complete protonation (salt formation) requires robust analytical techniques.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic performance of the dihydrochloride salt against its free base alternative, providing a self-validating experimental protocol and mechanistic peak assignments.

Experimental Protocol: A Self-Validating ATR-FTIR System

When analyzing amine hydrochlorides, the choice of sampling technique is critical. Amine salts are notoriously hygroscopic. Traditional transmission FTIR using KBr pellets requires grinding the sample in ambient air, which inevitably introduces broad O-H stretching bands (~3400 cm⁻¹) from absorbed atmospheric moisture. This artifact directly obscures the critical N-H stretching regions needed to verify protonation.

To eliminate this variable, Attenuated Total Reflectance (ATR-FTIR) is the mandatory standard.

Step-by-Step Methodology
  • Instrument Purge: Purge the FTIR spectrometer with dry nitrogen for 30 minutes prior to analysis to eliminate atmospheric H₂O and CO₂ interferences.

  • Background Acquisition: Collect a background spectrum using a clean, monolithic diamond ATR crystal (64 scans, 4 cm⁻¹ resolution). Causality: Diamond provides the necessary hardness to withstand the high pressure required for crystalline salts without scratching, while offering a wide spectral window (4000–400 cm⁻¹).

  • Sample Application: Deposit 2–5 mg of neat N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride directly onto the crystal. Do not use solvents, as they alter the crystalline lattice and shift hydrogen-bonding networks.

  • Optical Contact: Apply maximum consistent pressure using the ATR anvil. Causality: The evanescent wave penetrates only 0.5–2.0 µm into the sample. High pressure ensures intimate contact, maximizing the signal-to-noise ratio and preventing baseline sloping.

  • Data Processing: Acquire 64 scans. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially inflates low-frequency peak intensities), followed by a multipoint baseline correction.

Workflow Step1 Sample Prep: N1,N1-dimethylcyclobutane-1,3-diamine 2HCl (Neat Powder, No KBr) Step2 ATR-FTIR Acquisition (Diamond Crystal, High Pressure Anvil) Step1->Step2 Step3 Spectral Deconvolution & Baseline Correction Step2->Step3 NodeA Cyclobutane Scaffold C-H Stretch & CH2 Rocking Step3->NodeA NodeB Primary Amine HCl -NH3⁺ Stretch (3200-2800 cm⁻¹) Step3->NodeB NodeC Tertiary Amine HCl -NH⁺ Stretch (2700-2330 cm⁻¹) Step3->NodeC Step4 Comparative Validation vs. Free Base (Confirm absence of 3500-3300 cm⁻¹ free -NH2) NodeA->Step4 NodeB->Step4 NodeC->Step4

ATR-FTIR workflow and spectral validation logic for amine hydrochlorides.

Mechanistic Peak Assignment & Spectral Comparison

To objectively validate the product, we must compare the FTIR spectrum of the dihydrochloride salt against the theoretical and empirical data of the free base. The transition from unprotonated amines to protonated hydrochlorides triggers massive shifts in the dipole moments and bond force constants.

The Tertiary Amine Region (N,N-dimethyl group)

In the free base, the tertiary amine (-N(CH3)2) is difficult to identify via FTIR, often relying on weak C-N stretching (1250–1020 cm⁻¹) and subtle C-H stretching of the N-methyl groups. However, in the dihydrochloride salt , the protonated tertiary amine (-NH⁺(CH3)2) becomes highly diagnostic. Tertiary amine hydrochlorides exhibit a uniquely strong, broad absorption band in the 2700–2330 cm⁻¹ region[3][4]. Causality: This distinct band structure results from the N-H⁺ stretching vibrations heavily coupling with overtones and combination bands via Fermi resonance [4]. The presence of this band is definitive proof of tertiary amine protonation.

The Primary Amine Region (Position 3)

The free base features a primary amine (-NH2) which displays two sharp, distinct bands between 3500–3300 cm⁻¹ (asymmetric and symmetric N-H stretching). Upon conversion to the dihydrochloride salt , the resulting -NH3⁺ group undergoes extensive hydrogen bonding with the chloride counterions. This causes the sharp bands to vanish, replaced by a massive, broad absorption envelope spanning 3200–2800 cm⁻¹ . Furthermore, the -NH2 scissoring bend (~1620 cm⁻¹) shifts to distinct -NH3⁺ asymmetric and symmetric deformation bands near 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

The Cyclobutane Scaffold

The cyclobutane ring presents unique vibrational challenges. The ring puckering mode itself is a large-amplitude, low-frequency motion that is often IR inactive or extremely weak on its own[5]. However, the CH2 rocking modes strongly couple with the ring puckering coordinate[6]. While the C-H stretching of the cyclobutane ring occurs around 2980–2850 cm⁻¹[5], in the dihydrochloride salt, these bands are frequently masked by the overwhelming broad -NH3⁺ stretch.

Quantitative Data Comparison

The following table summarizes the key spectral shifts used to validate the performance and identity of the dihydrochloride product versus the free base alternative.

Functional Group / ModeFree Base Alternative (cm⁻¹)Dihydrochloride Salt Product (cm⁻¹)Mechanistic Shift & Causality
Primary Amine N-H Stretch 3450, 3350 (Two sharp bands)3200–2800 (Broad envelope)-NH2 converts to -NH3⁺; extensive H-bonding with Cl⁻ broadens the signal.
Tertiary Amine N-H⁺ Stretch Absent2700–2330 (Strong, broad, multi-peak)Protonation of -N(CH3)2 induces Fermi resonance overtones unique to tertiary HCl salts.
Amine Deformation (Bending) 1620–1590 (-NH2 scissoring)~1600, ~1500 (-NH3⁺ deformation)Increased steric bulk and charge restrict the bending coordinate.
Cyclobutane C-H Stretch 2980–2850 (Distinct)2980–2850 (Masked/Shouldered)Obscured by the dominant -NH3⁺ broad stretching envelope.
Aliphatic C-N Stretch 1250–10201250–1020 (Intensity altered)Wavenumber remains relatively static, but dipole moment changes alter peak intensity.

Conclusion for Drug Development Professionals

For researchers utilizing N1,N1-dimethylcyclobutane-1,3-diamine in API synthesis, the dihydrochloride salt offers vastly superior physical stability compared to the free base. When performing QA/QC or structural validation, ATR-FTIR is the optimal analytical tool.

The complete disappearance of sharp bands at 3500–3300 cm⁻¹ and the emergence of the diagnostic Fermi resonance bands at 2700–2330 cm⁻¹ serve as a self-validating system to confirm 100% protonation of the tertiary amine, ensuring the material is fully converted to the stable dihydrochloride form rather than a monohydrochloride or degraded free base.

References

  • Gibson, Emma K. "Amine hydrochloride salts: a problem in polyurethane synthesis". University of Glasgow Theses. Available at:[Link]

  • National Institutes of Health (PMC). "Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components...". NIH. Available at:[Link]

  • Scribd. "Detecting Sibutramine in Tea & Coffee | Chemometrics | Cluster Analysis". Scribd. Available at:[Link]

  • Bauman et al. "Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane". The Journal of Physical Chemistry A. Available at:[Link]

  • Li, Miller, and Philips. "High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes". The Journal of Chemical Physics. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is a critical, non-negotiable final step, ensu...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is a critical, non-negotiable final step, ensuring the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, moving beyond mere instruction to explain the scientific rationale behind each procedural choice.

Our commitment is to transform essential safety protocols into actionable knowledge, building a foundation of trust and making this a preferred resource for laboratory safety and chemical handling.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This initial assessment dictates every subsequent step of the disposal workflow.

Chemical and Hazard Profile

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a solid organic compound. Its dihydrochloride salt form indicates it is acidic in aqueous solution. Key identifiers and hazard information are summarized below.

PropertyValueSource(s)
CAS Number 1229625-44-8[1][2][3]
Molecular Formula C₆H₁₆Cl₂N₂[2][4][5]
Molecular Weight 187.11 g/mol [2][4]
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1][4][5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][4]
Storage Conditions Inert atmosphere, room temperature. Keep dry and cool.[2][4][5]

Immediate Personal Protective Equipment (PPE) Mandate

Given the hazard profile, the following PPE is mandatory when handling the compound for disposal. The causality is clear: preventing contact with a known irritant is the first line of defense.

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[6][7]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) compatible with amine salts and chlorinated compounds.

  • Body Protection : A standard lab coat is required.[8] For handling larger quantities or in case of a spill, additional protective clothing may be necessary.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to be a self-validating system, ensuring compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) established by the Environmental Protection Agency (EPA).[9]

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposition start Start: Unused or Waste Material char Step 1: Characterize Waste (Solid, Halogenated Amine Salt) start->char Identify seg Step 2: Segregate Waste (Keep from Incompatibles) char->seg Isolate cont Step 3: Select & Label Container (Chemically compatible, secure lid) seg->cont Contain accum Step 4: Accumulate Waste (At or near point of generation) cont->accum Store doc Step 5: Document & Request Pickup (Log waste, contact EHS) accum->doc Transition vendor Step 6: Transfer to Licensed Vendor (Professional waste disposal service) doc->vendor Hand-off end End: Compliant Disposal (Incineration) vendor->end Process

Caption: Disposal workflow for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride.

Step 1: Waste Characterization The compound is a non-hazardous solid waste for transport purposes but must be treated as a chemical waste stream due to its irritant properties.[6] It is a halogenated organic amine salt. This classification is crucial as it informs segregation and container choices.

Step 2: Waste Segregation Proper segregation is fundamental to preventing dangerous chemical reactions.[8] This compound must be kept separate from incompatible materials.

Incompatible Material ClassesRationale for Segregation
Strong Bases Contact with strong bases can deprotonate the amine salt, potentially liberating the free N1,N1-dimethylcyclobutane-1,3-diamine, which may have different reactivity and volatility profiles.
Strong Oxidizing Agents Organic amines can react exothermically and sometimes violently with strong oxidizers.
Reactive Metals Dihydrochloride salts in aqueous solution are acidic and can react with metals to generate flammable hydrogen gas.

Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Combining waste streams can complicate disposal and increase costs.[10]

Step 3: Container Selection and Labeling The choice of container is dictated by chemical compatibility to prevent leaks and degradation.[8]

  • Container Material : Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers for corrosive materials like amine salts.[11]

  • Container Integrity : Ensure the container is free from damage and has a secure, leak-proof closure.[8][9]

  • Labeling : The container must be clearly labeled as hazardous waste. The EPA requires that each label contains:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride".

    • The specific hazard warnings: "Skin Irritant, Eye Irritant".[12]

    • The date of first waste addition.[8]

Step 4: Waste Accumulation and Storage Waste must be accumulated at or near its point of generation, under the control of laboratory personnel.[9]

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Use secondary containment (e.g., a tray) to contain potential spills.[8]

  • Adhere to institutional and EPA Subpart K regulations, which may limit storage time in the lab to six or twelve months.[9][13]

Final Disposition Protocol

The ultimate disposal of this chemical must be handled by professionals. In-laboratory treatment is generally not recommended without specific, validated procedures and institutional approval.

SafetyLogic substance N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) substance->ppe Always segregate Segregate from Incompatibles (Bases, Oxidizers) substance->segregate Always contain Use Compatible Container (HDPE, Glass) substance->contain Always spill Have Spill Kit Ready (Absorbent material) substance->spill Be Prepared For

Caption: Core safety principles for handling the chemical waste.

Primary Disposal Method: Licensed Waste Contractor The universally accepted and required method for disposal is to entrust the material to a licensed professional waste disposal company.[6]

  • Documentation : Maintain a detailed log of the waste generated, including quantity and date.

  • Contact EHS : Follow your institution's procedure to request a chemical waste pickup from the EHS department or their designated contractor.

  • Transfer : Ensure the labeled, sealed container is ready for pickup. Do not transport hazardous waste yourself.

The most probable final disposition method for this compound is incineration . A common practice for halogenated organic compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize the acidic gases (like HCl) produced.[6]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Assess the Spill : If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Personal Protection : Don appropriate PPE before approaching the spill.

  • Containment and Cleanup :

    • For this solid material, prevent the generation of dust.

    • Carefully sweep or scoop the solid material into the designated hazardous waste container.

    • Use an inert absorbent material for any solutions.

    • Wipe the area with a damp cloth, and dispose of all cleanup materials as hazardous waste.[6]

  • Decontaminate : Wash hands and any affected skin thoroughly after cleanup.

Regulatory Framework and Trustworthiness

This guidance is grounded in regulations set forth by major safety and environmental bodies. Adherence to these protocols ensures compliance with the EPA, which governs hazardous waste from "cradle to grave," and OSHA, which mandates safe working conditions.[9][12] Academic laboratories may operate under the EPA's Subpart K regulations, which provide an alternative set of standards for managing hazardous waste in these specific settings.[13] Always consult your institution's written waste management plan, as this document translates federal and state regulations into specific procedures for your facility.[12]

By following this detailed, scientifically-grounded guide, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. MedWaste.
  • Managing Hazardous Chemical Waste in the Lab. Clinical Lab Manager.
  • cis-N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride Safety Inform
  • SAFETY DATA SHEET - N,N-Dimethyl-1,3-propanediamine Dihydrochloride. Tokyo Chemical Industry.
  • 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride — Chemical Substance Inform
  • SAFETY DATA SHEET - (1s,3s)-3-amino-N,N-dimethylcyclobutane-1-carboxamide hydrochloride. Enamine.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • cis-N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. Achmem.
  • Management of Waste.
  • SAFETY DATA SHEET - C3H8N2. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - N-BOC-1,3-propanediamine hydrochloride. Fisher Scientific.
  • N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. ChemScene.
  • N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride. Kemix Pty Ltd.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • N1,N1-Dimethylpropane-1,3-diamine dihydrochloride. MilliporeSigma.

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Handling

Personal protective equipment for handling N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

Title: Operational & Safety Guide: Handling N1,N1-Dimethylcyclobutane-1,3-diamine Dihydrochloride Introduction As drug development accelerates, the use of specialized diamine derivatives like N1,N1-dimethylcyclobutane-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational & Safety Guide: Handling N1,N1-Dimethylcyclobutane-1,3-diamine Dihydrochloride

Introduction As drug development accelerates, the use of specialized diamine derivatives like N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is becoming increasingly common in synthetic workflows. However, handling dihydrochloride salts presents specific physicochemical hazards that require stringent personal protective equipment (PPE) and engineering controls[1]. This guide provides a self-validating, step-by-step operational framework designed for researchers and safety officers, ensuring full compliance with OSHA and NIOSH standards while maintaining experimental integrity.

Physicochemical Profile & Hazard Causality

Before designing a safety protocol, we must understand the molecular behavior of the compound. As a dihydrochloride salt, this chemical is highly hygroscopic. Upon exposure to ambient moisture, it undergoes partial dissociation, releasing localized acidic micro-environments (HCl equivalents). This dictates its primary hazards: severe eye and skin irritation, and respiratory toxicity if aerosolized[2].

Table 1: Quantitative Data & Hazard Profile

Property / MetricValue / DescriptionOperational Implication
CAS Number 1229625-44-8 (Isomers: 2230911-87-0, 2242491-39-8)[2][3]Ensure the SDS matches the exact stereoisomer being handled.
Molecular Weight 187.11 g/mol [3]Exists as a fine powder; high risk of aerosolization.
LogP / TPSA 0.8813 / 29.26 Ų[3]Lipophilic enough to penetrate compromised skin barriers.
GHS Hazards H302, H315, H319, H332, H335[2]Harmful if inhaled/swallowed; causes severe irritation.
Storage Room temperature, inert atmosphere[2]Requires nitrogen/argon purging to prevent degradation.

Mandatory PPE Selection (OSHA 29 CFR 1910.132 Compliant)

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[1], PPE must be selected based on a rigorous hazard assessment. The following ensemble is mandatory for this specific compound:

  • Hand Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides excellent resistance to aqueous acid salts. Double-gloving ensures the inner glove remains sterile and intact if the outer glove is contaminated or breached during weighing.

  • Eye/Face Protection: Snug-fitting, splash-proof safety goggles (ANSI Z87.1 certified).

    • Causality: The H319 hazard (serious eye irritation)[2] means standard safety glasses with side shields are insufficient against fine, airborne acidic dust particulates.

  • Body Protection: Flame-resistant (FR) or standard chemical-resistant lab coat with knit cuffs, fully buttoned.

  • Respiratory Protection: When handled outside a certified fume hood, a NIOSH-approved N95 or P100 particulate respirator is required[4][5].

    • Causality: The H332 (Harmful if inhaled) and H335 (Respiratory irritation) hazards necessitate particulate filtration to prevent inhalation of the fine crystalline powder[2].

Operational Workflow & Engineering Controls

To ensure both safety and chemical integrity, handling must occur under specific engineering controls as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[1].

Protocol 1: Weighing and Transfer

  • Preparation: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Line the analytical balance area with a disposable anti-static weighing mat.

  • Atmospheric Control: Because the compound is stored under an inert atmosphere[2], purge the secondary containment or glove box with Argon or Nitrogen before opening the primary vial.

    • Causality: Prevents moisture ingress which degrades the diamine and exacerbates its acidic hazard profile.

  • Execution: Use an anti-static micro-spatula to transfer the solid.

    • Causality: Static electricity can cause the fine powder to aerosolize or cling to gloves, increasing exposure risk.

  • Sealing: Flush the primary container with inert gas before tightly sealing the cap. Wrap with Parafilm to secure the moisture barrier.

Spill Response & Disposal Plan

A localized spill of a dihydrochloride salt requires immediate neutralization to prevent equipment corrosion and personnel exposure[6].

Protocol 2: Micro-Spill Neutralization

  • Isolation: Immediately lower the fume hood sash to maximize exhaust velocity. Do not attempt to dry-sweep the powder, as this will aerosolize the active pharmaceutical ingredient (API).

  • Neutralization: Carefully apply a mild base, such as sodium bicarbonate (baking soda) or a commercial Acid Spill-X absorbent, to the perimeter of the spill, working inward[6].

    • Causality: Sodium bicarbonate safely neutralizes the acidic dihydrochloride salt without triggering a violent exothermic reaction.

  • Verification: Mist the area lightly with water to facilitate the acid-base reaction. Once bubbling ceases, use a pH test strip to confirm the localized pH is between 5 and 8[6].

  • Cleanup & Disposal: Use a disposable scoop to transfer the neutralized slurry into a sealable, EPA-compliant hazardous waste bag[6]. Wipe the surface with a damp paper towel, followed by a 70% isopropanol wipe. Dispose of all cleanup materials as solid hazardous waste.

Process Visualization

The following diagram illustrates the self-validating workflow for handling N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, ensuring that every step has a built-in safety checkpoint.

G A 1. Risk Assessment Review GHS & OSHA 29 CFR 1910.1450 B 2. PPE Donning Double Nitrile, Goggles, Lab Coat A->B C 3. Engineering Controls Fume Hood & Inert Atmosphere B->C D 4. Chemical Execution Weighing & Transfer C->D E Spill Occurs? D->E F 5a. Spill Protocol Neutralize (pH 5-8) & Absorb E->F Yes G 5b. Routine Doffing Remove PPE & Wash E->G No H 6. Waste Disposal EPA/RCRA Compliant Container F->H G->H

Caption: Workflow for handling N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride and spill response.

References

  • Title: Laboratory Safety Guidance - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Personal Protective Equipment - CDC Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM Source: YMAWS Safety Documentation URL: [Link]

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